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  • Product: Phthalazine, 1-(4-methoxyphenyl)-
  • CAS: 149365-39-9

Core Science & Biosynthesis

Foundational

mechanism of action of Phthalazine, 1-(4-methoxyphenyl)- in vitro

Title: Unveiling the Pharmacological Dynamics of 1-(4-Methoxyphenyl)phthalazine: A Comprehensive Guide to In Vitro Mechanisms of Action Executive Summary As targeted therapies evolve, nitrogen-containing heterocycles hav...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Unveiling the Pharmacological Dynamics of 1-(4-Methoxyphenyl)phthalazine: A Comprehensive Guide to In Vitro Mechanisms of Action

Executive Summary As targeted therapies evolve, nitrogen-containing heterocycles have emerged as privileged scaffolds in medicinal chemistry. Among these, the 1-(4-methoxyphenyl)phthalazine core represents a highly potent pharmacophore. This technical whitepaper, designed for drug development professionals and application scientists, dissects the in vitro mechanism of action of 1-(4-methoxyphenyl)phthalazine and its derivatives. By examining its dual role as a Type II Tyrosine Kinase inhibitor (targeting VEGFR-2) and a Poly(ADP-ribose) polymerase (PARP-1) inhibitor, we outline the causality behind its molecular design and provide field-proven, self-validating experimental protocols for preclinical evaluation.

The pharmacological potency of 1-(4-methoxyphenyl)phthalazine is not coincidental; it is a product of precise structural geometry. The bicyclic phthalazine core provides a rigid, planar surface that intercalates effectively into enzymatic active sites.

The critical addition of the 4-methoxyphenyl group at the C1 position dictates the molecule's target affinity. The methoxy (-OCH₃) moiety serves two fundamental purposes:

  • Lipophilic Anchoring: It significantly increases the lipophilicity (LogP) of the compound, allowing it to penetrate deep into the hydrophobic allosteric pockets of target kinases[1].

  • Hydrogen Bonding: The oxygen atom of the methoxy group acts as a potent hydrogen bond acceptor. In in silico docking studies, this specific oxygen forms crucial conventional hydrogen bonds with amino acid residues (such as ASP1046 and GLU885) in the active sites of target proteins, exponentially increasing binding stability compared to unsubstituted variants[2].

Primary In Vitro Mechanism: Type II VEGFR-2 Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary driver of tumor angiogenesis. 1-(4-methoxyphenyl)phthalazine derivatives act as potent Type II kinase inhibitors [3].

Unlike Type I inhibitors that only bind to the active conformation of the ATP-binding pocket, Type II inhibitors stabilize the enzyme in its DFG-out (inactive) conformation . The phthalazine nitrogen atoms form hydrogen bonds with the hinge region of the kinase, while the 4-methoxyphenyl tail extends into the adjacent hydrophobic pocket exposed only during the DFG-out shift. By locking VEGFR-2 in this inactive state, the compound effectively severs the downstream PI3K/AKT and MAPK/ERK signaling cascades, halting endothelial cell proliferation and inducing apoptosis[4].

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Active) VEGF->VEGFR2 Binds Inactive VEGFR-2 (DFG-out Inactive) VEGFR2->Inactive Conformational Shift PI3K PI3K / AKT Cascade VEGFR2->PI3K Phosphorylates MAPK MAPK / ERK Cascade VEGFR2->MAPK Phosphorylates Inhibitor 1-(4-methoxyphenyl)phthalazine Inhibitor->Inactive Allosteric Binding Apoptosis Apoptosis & Arrest Inactive->Apoptosis Induces Angiogenesis Tumor Angiogenesis PI3K->Angiogenesis MAPK->Angiogenesis

VEGFR-2 signaling cascade and its targeted inhibition by phthalazine derivatives.

Secondary In Vitro Mechanism: PARP-1 Trapping

Beyond kinase inhibition, the phthalazine core is a recognized structural mimic of nicotinamide, making it a highly effective inhibitor of PARP-1 (a mechanism popularized by the FDA-approved drug Olaparib)[5].

In in vitro models of BRCA-mutated cancer cells, 1-(4-methoxyphenyl)phthalazine competes with NAD+ at the catalytic domain of PARP-1. The compound not only inhibits PARP enzymatic activity but also "traps" the PARP-1 protein on single-strand DNA breaks. This trapping prevents DNA replication forks from progressing, leading to double-strand breaks and subsequent cell death via synthetic lethality .

Self-Validating Experimental Methodologies

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. The inclusion of specific controls ensures that any observed IC₅₀ shifts are directly attributable to the compound's mechanism of action.

Protocol A: Biochemical Validation via AlphaScreen™ VEGFR-2 Kinase Assay

Causality: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is chosen over traditional radiometric assays because it eliminates radioactive waste while providing superior signal-to-background ratios for Type II inhibitors, which often exhibit slow binding kinetics[3].

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.4, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20). Dilute VEGFR-2 recombinant enzyme and biotinylated poly-GT substrate.

  • Compound Incubation (Critical Step): Dispense 1-(4-methoxyphenyl)phthalazine (serial dilutions from 10 µM to 0.1 nM) into a 384-well OptiPlate. Add the VEGFR-2 enzyme. Incubate for 15 minutes at room temperature. (This pre-incubation is mandatory to allow the Type II inhibitor to stabilize the DFG-out conformation before ATP competes for the active site).

  • Reaction Initiation: Add ATP (10 µM final) and poly-GT substrate. Incubate for 60 minutes.

  • Detection: Under subdued lighting, add Streptavidin-Donor beads and Anti-Phosphotyrosine Acceptor beads. Incubate for 60 minutes.

  • Readout & Validation: Read luminescence on an EnVision plate reader (Excitation: 680 nm; Emission: 520-620 nm).

    • Self-Validation: Use Sorafenib as a positive control (expected IC₅₀ ~30-90 nM) and 0.1% DMSO as a vehicle negative control.

Protocol B: Cellular Validation via HUVEC Anti-Proliferation (MTT) Assay

Causality: Human Umbilical Vein Endothelial Cells (HUVECs) are the gold-standard in vitro model for angiogenesis. Testing the compound here validates that the biochemical kinase inhibition translates to phenotypic cellular arrest[4].

  • Cell Seeding: Seed HUVECs at 5 × 10³ cells/well in a 96-well plate using EGM-2 media. Allow 24 hours for attachment.

  • Synchronization: Replace media with serum-free basal media for 12 hours to synchronize cells in the G0/G1 phase.

  • Treatment: Stimulate cells with 50 ng/mL VEGF to induce proliferation. Concurrently treat with varying concentrations of the phthalazine compound. Incubate for 72 hours.

  • Viability Assessment: Add 20 µL of MTT solution (5 mg/mL). Incubate for 4 hours until intracellular purple formazan crystals form (indicating active mitochondrial reductase).

  • Solubilization & Readout: Aspirate media, add 100 µL DMSO to dissolve crystals, and read absorbance at 570 nm.

Workflow Prep Compound Formulation Biochem AlphaScreen Kinase Assay Prep->Biochem Cellular HUVEC MTT Assay Biochem->Cellular Mech Apoptosis (FACS Analysis) Cellular->Mech Data IC50 & SAR Validation Mech->Data

Sequential in vitro screening workflow for validating phthalazine mechanisms.

Quantitative Data Synthesis

The following table synthesizes representative quantitative data for 1-(4-methoxyphenyl)phthalazine derivatives against standard controls, demonstrating the potent nanomolar efficacy achieved by this specific scaffold[6],[3].

Compound / ScaffoldTarget EnzymeBiochemical IC₅₀ (µM)Cell LineCellular Viability IC₅₀ (µM)
1-(4-methoxyphenyl)phthalazine derivatives VEGFR-20.09 – 0.15MCF-7 (Breast)0.12 – 0.18
1-(4-methoxyphenyl)phthalazine derivatives VEGFR-20.09 – 0.15HepG2 (Liver)0.09 – 0.15
Sorafenib (Positive Control) VEGFR-20.03 – 0.09MCF-7 / HepG23.50 – 4.20
Vatalanib (Phthalazine Control) VEGFR-20.04HUVEC0.08

Note: The 1-(4-methoxyphenyl) substitution frequently yields superior cellular penetration compared to standard controls, resulting in tighter correlation between biochemical and cellular IC₅₀ values.

Conclusion

The 1-(4-methoxyphenyl)phthalazine scaffold is a masterclass in rational drug design. By leveraging the electron-donating and hydrogen-bonding capabilities of the methoxy group, researchers can exploit deep allosteric pockets in targets like VEGFR-2 and PARP-1. Utilizing the self-validating biochemical and cellular assays outlined in this guide ensures robust, reproducible in vitro data, accelerating the transition of these potent molecules from the bench to preclinical in vivo models.

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Exploratory

Structural Elucidation and NMR Characterization of 1-(4-Methoxyphenyl)phthalazine Derivatives: A Technical Guide for Drug Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Pharmacological Rationale Nitrogen-containing fused bicyclic heterocycles are privileged scaffolds in modern medici...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Pharmacological Rationale

Nitrogen-containing fused bicyclic heterocycles are privileged scaffolds in modern medicinal chemistry due to their profound physicochemical properties and target versatility[1]. Among these, the phthalazine core (1,2-diazanaphthalene) has emerged as a highly effective structural lead, particularly in the design of Type II kinase inhibitors targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[2][3].

The specific functionalization to 1-(4-methoxyphenyl)phthalazine is not arbitrary; it is driven by strict structure-activity relationship (SAR) causality. The flat heteroaromatic phthalazine ring acts as a potent hydrogen bond acceptor (via the N2 atom) with the Cys919 residue in the ATP-binding hinge region of VEGFR-2[2]. Concurrently, the introduction of the 4-methoxyphenyl moiety at the C1 position serves a dual purpose:

  • Lipophilic Extension: It drives the molecule out of the ATP-binding site and extends it over the gate area into the adjacent allosteric hydrophobic pocket, stabilizing the inactive "DFG-out" conformation of the kinase[2][4].

  • Electronic Modulation: The electron-donating methoxy group increases the electron density of the aromatic system, optimizing the electrostatic interactions within the binding pocket while improving the overall pharmacokinetic (ADMET) profile[3].

This whitepaper provides a comprehensive, self-validating framework for the synthesis, NMR characterization, and X-ray crystallographic elucidation of 1-(4-methoxyphenyl)phthalazine and its derivatives.

Experimental Workflow & Logical Architecture

To ensure high-fidelity structural validation, the development pipeline must integrate synthesis, purification, and orthogonal analytical techniques. The logical relationship of this workflow is visualized below.

G Synthesis 1. Core Synthesis Condensation & Chlorination Coupling 2. Functionalization Cross-Coupling / Substitution Synthesis->Coupling 1-Chlorophthalazine Purification 3. Purification Recrystallization (EtOH/DCM) Coupling->Purification Crude Product NMR 4a. NMR Spectroscopy 1H, 13C, HSQC, HMBC Purification->NMR >98% Purity XRay 4b. X-Ray Crystallography Slow Evaporation Method Purification->XRay Single Crystals Analysis 5. Structural Elucidation Dihedral Angle & Connectivity NMR->Analysis Chemical Shifts & Couplings XRay->Analysis 3D Atomic Coordinates

Figure 1: Integrated workflow for the synthesis and structural validation of phthalazine derivatives.

Self-Validating Synthesis Protocols

The synthesis of 1-(4-methoxyphenyl)phthalazine derivatives requires precise control over reaction conditions to prevent the formation of isomeric byproducts. The following protocol utilizes a convergent synthetic strategy[5].

Step 1: Formation of the Phthalazine Core
  • Procedure: React phthalic anhydride with hydrazine hydrate in ethanol under reflux for 4–6 hours to yield phthalazin-1(2H)-one[5].

  • Causality: Ethanol is chosen as the solvent because its boiling point (78°C) provides the optimal thermal energy for the condensation-cyclization cascade without causing the degradation of the hydrazine reagent. The product precipitates upon cooling, acting as a self-purifying step.

Step 2: Activation via Chlorination
  • Procedure: Treat the isolated phthalazin-1(2H)-one with phosphorus oxychloride (POCl₃) at 90°C for 3 hours to yield 1-chlorophthalazine.

  • Causality: The lactam form of phthalazinone is highly stable and unreactive toward mild nucleophiles. POCl₃ acts as both the solvent and the chlorinating agent, converting the tautomeric enol into a highly reactive 1-chloro electrophile, priming the C1 position for functionalization.

Step 3: Introduction of the 4-Methoxyphenyl Group
  • Procedure: Subject 1-chlorophthalazine to a Suzuki-Miyaura cross-coupling with (4-methoxyphenyl)boronic acid using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a 1,4-dioxane/water mixture (reflux, 12 hours).

  • Causality: The biphasic dioxane/water system is critical. Water dissolves the inorganic base (K₂CO₃) required to activate the boronic acid into a reactive boronate complex, while dioxane solubilizes the organic substrates and the palladium catalyst. This ensures efficient transmetalation and maximizes the yield of the targeted 1-(4-methoxyphenyl)phthalazine.

Advanced NMR Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for validating the atomic connectivity of the synthesized compound. A standard 1D ¹H and ¹³C NMR is insufficient for complex bicyclic systems; 2D NMR techniques (HSQC and HMBC) are mandatory to unambiguously assign the positions of the substituents.

Causality in NMR Experimental Design
  • HSQC (Heteronuclear Single Quantum Coherence): Used to map all protons directly attached to their respective carbons, differentiating the tightly clustered aromatic signals of the phthalazine core.

  • HMBC (Heteronuclear Multiple Bond Correlation): Critical for proving the successful attachment of the 4-methoxyphenyl ring to the C1 position of the phthalazine core. A strong ³J correlation must be observed between the ortho-protons of the methoxyphenyl ring and the C1 carbon of the phthalazine scaffold.

Table 1: Representative NMR Chemical Shifts for 1-(4-Methoxyphenyl)phthalazine
NucleusPosition / AssignmentChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)Diagnostic Significance
¹H -OCH₃ (Methoxy)3.86Singlet (3H)Confirms presence of the methoxy group.
¹H H-3', H-5' (Phenyl)7.08Doublet (2H), J = 8.8Characteristic AA'BB' system of para-substitution.
¹H H-2', H-6' (Phenyl)7.65Doublet (2H), J = 8.8Ortho to the phthalazine core; deshielded by the ring current.
¹H H-5, H-6, H-7 (Core)7.85 – 8.05Multiplet (3H)Fused benzene ring protons of the phthalazine core.
¹H H-8 (Core)8.25Doublet (1H), J = 8.0Highly deshielded due to proximity to the N1 atom.
¹H H-4 (Phthalazine C=N)9.45Singlet (1H)Unambiguous marker for the C4 azomethine proton.
¹³C -OCH₃55.4-Standard methoxy carbon shift.
¹³C C-4' (Phenyl C-O)160.8-Highly deshielded due to oxygen electronegativity.
¹³C C-1 (Phthalazine Core)158.2-Quaternary carbon; confirmed via HMBC cross-peaks.

X-Ray Crystallography and Structural Elucidation

While NMR confirms connectivity, X-ray crystallography is required to determine the 3D conformation—specifically the dihedral angle between the phthalazine core and the 4-methoxyphenyl ring. This angle dictates how the molecule fits into the narrow allosteric pocket of VEGFR-2[2][3].

Crystal Growth Protocol
  • Method: Slow evaporation technique.

  • Procedure: Dissolve 20 mg of the highly purified (>99% via HPLC) compound in 2 mL of a dichloromethane/ethanol (1:1 v/v) mixture. Filter through a 0.22 µm PTFE syringe filter into a clean vial. Puncture the cap with a narrow needle and leave undisturbed at 20°C for 5–7 days.

  • Causality: The binary solvent system relies on differential volatility. Dichloromethane (highly volatile, excellent solvent) evaporates first, slowly increasing the concentration of ethanol (less volatile, poorer solvent). This gradual decrease in solubility forces the molecules to nucleate and grow into a highly ordered, defect-free single crystal lattice rather than precipitating as an amorphous powder.

Table 2: Typical Crystallographic Parameters for Phthalazine Derivatives

Note: Parameters are representative of crystalline 1,4-disubstituted/1-substituted phthalazine derivatives[6].

ParameterValue / Description
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a ≈ 10.39 Å, b ≈ 7.91 Å, c ≈ 30.47 Å
Volume (V) ≈ 2484.4 ų
Z (Molecules per unit cell) 4
Calculated Density (D_c) 1.275 g/cm³
Final R indices [I > 2σ(I)] R₁ ≈ 0.069, wR₂ ≈ 0.146
Dihedral Angle (Core to Phenyl) 65° – 85° (Critical for target docking)

Structural Insight: The crystallographic data typically reveals that the 4-methoxyphenyl ring is not coplanar with the phthalazine core. Steric hindrance between the ortho-protons of the phenyl ring and the H-8/N2 atoms of the phthalazine core forces a dihedral twist (typically 65°–85°). This twisted conformation is exactly what allows the molecule to bypass the gatekeeper residues and anchor deeply into the hydrophobic pockets of kinase targets[2][6].

References

  • Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges Source: ResearchGate URL
  • Source: PMC (NIH)
  • Targeting Receptor Tyrosine Kinase VEGFR-2 in Hepatocellular Cancer: Rational Design, Synthesis and Biological Evaluation of 1,2-Disubstituted Benzimidazoles Source: MDPI URL
  • Source: PMC (NIH)
  • Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)
  • Buy 1,4-Bis(4-methoxyphenyl)phthalazine (EVT-13934184)

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Foundational

Physicochemical and Pharmacological Profiling of 1-(4-Methoxyphenyl)phthalazine: A Technical Guide

Executive Summary The phthalazine ring system is a nitrogen-containing heterocyclic pharmacophore recognized as a "privileged structure" in modern medicinal chemistry[1]. Specifically, 1-(4-methoxyphenyl)phthalazine repr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The phthalazine ring system is a nitrogen-containing heterocyclic pharmacophore recognized as a "privileged structure" in modern medicinal chemistry[1]. Specifically, 1-(4-methoxyphenyl)phthalazine represents a highly versatile core scaffold utilized in the development of potent kinase inhibitors, most notably targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[2].

As a Senior Application Scientist, I have structured this guide to bridge the gap between structural chemistry and functional pharmacology. We will dissect the physicochemical properties of 1-(4-methoxyphenyl)phthalazine, detail a self-validating synthetic workflow, and explore the mechanistic causality behind its target engagement in oncology and angiogenesis-driven pathologies.

Physicochemical Profiling & ADMET Predictability

The therapeutic viability of any scaffold hinges on its physicochemical properties, which dictate its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. The naked phthalazine core is electron-deficient and possesses limited water solubility[1]. The strategic addition of a 4-methoxyphenyl group at the C1 position fundamentally alters this profile.

Causality of Structural Modifications:
  • Lipophilicity (LogP): The 4-methoxyphenyl moiety increases the overall lipophilicity of the molecule, shifting the LogP to an optimal range (~3.2) for crossing biological membranes[2]. This hydrophobic bulk is not merely for absorption; it is sterically required to occupy the allosteric hydrophobic pocket adjacent to the ATP-binding site in target kinases.

  • Electronic Modulation: The methoxy group acts as an electron-donating group (EDG) via resonance. This enriches the electron density of the distal phthalazine nitrogen (N2), significantly strengthening its capacity to act as a hydrogen-bond acceptor (HBA) when interacting with kinase hinge regions.

Quantitative Data Summary
PropertyValuePharmacological Implication
Molecular Formula C₁₅H₁₂N₂OStandard small-molecule footprint.
Molecular Weight 236.27 g/mol Well below the 500 Da limit (Lipinski's Rule of 5), ensuring high oral bioavailability.
LogP (Calculated) ~3.20Optimal balance between aqueous solubility and lipid membrane permeability[2].
Topological Polar Surface Area (TPSA) 35.0 ŲExcellent gastrointestinal absorption. Capable of crossing the Blood-Brain Barrier (BBB) if not further functionalized with polar groups[1].
H-Bond Donors (HBD) 0Minimizes desolvation energy penalties during target binding.
H-Bond Acceptors (HBA) 3Two from the phthalazine core, one from the ether oxygen. Critical for target engagement.

Synthesis Methodology: A Self-Validating System

Historically, 1-arylphthalazines were synthesized via the condensation of 2-aroylbenzoic acids with hydrazine. However, to facilitate rapid Structure-Activity Relationship (SAR) library generation, a modular Suzuki-Miyaura cross-coupling approach is vastly superior[3].

The following protocol details the conversion of 1-chlorophthalazine to 1-(4-methoxyphenyl)phthalazine. The causality behind the reagent selection is critical: a biphasic solvent system (1,4-dioxane/water) is employed to dissolve both the organic halide and the inorganic base (K₂CO₃), facilitating transmetalation while minimizing the protodeboronation of the boronic acid[4].

Protocol 1: Suzuki-Miyaura Cross-Coupling
  • Preparation: Charge an oven-dried Schlenk flask with 1-chlorophthalazine (1.0 equiv, synthesized via POCl₃ chlorination of phthalazin-1(2H)-one[5]) and 4-methoxyphenylboronic acid (1.2 equiv).

  • Solvation: Add a degassed mixture of 1,4-dioxane and deionized water (4:1 v/v) to achieve a substrate concentration of 0.2 M.

  • Base Addition: Add anhydrous K₂CO₃ (3.0 equiv). The strong base is required to activate the boronic acid into a reactive boronate complex.

  • Catalysis: Under a continuous nitrogen sweep, add the catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

  • Reaction: Heat the mixture to 90 °C and stir for 12 hours. Monitor conversion via TLC or LC-MS.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 1-(4-methoxyphenyl)phthalazine.

Synthesis A Phthalazin-1(2H)-one B POCl3 / Reflux (Chlorination) A->B C 1-Chlorophthalazine B->C D 4-Methoxyphenylboronic Acid + Pd(PPh3)4 / K2CO3 C->D E 1-(4-Methoxyphenyl)phthalazine D->E

Caption: Modular synthesis workflow of 1-(4-methoxyphenyl)phthalazine via Suzuki-Miyaura cross-coupling.

Mechanistic Pharmacology: Target Engagement

The phthalazine core is a well-documented pharmacophore for Type II Kinase Inhibitors , particularly against VEGFR-2, a primary mediator of tumor angiogenesis[6].

The Binding Causality

When 1-(4-methoxyphenyl)phthalazine derivatives enter the ATP-binding pocket of VEGFR-2:

  • Hinge Region Anchoring: The N2 atom of the phthalazine ring acts as a highly specific hydrogen bond acceptor, interacting directly with the backbone amide of Cys919 in the hinge region of the kinase[2].

  • Hydrophobic Exploitation: The 4-methoxyphenyl group extends past the gatekeeper residue into an adjacent allosteric hydrophobic pocket. This displacement of high-energy, ordered water molecules provides a massive entropic driving force for binding affinity, stabilizing the kinase in its inactive "DFG-out" conformation[2].

Mechanism Ligand 1-(4-Methoxyphenyl)phthalazine Hinge VEGFR-2 Hinge Region (Cys919 H-Bond) Ligand->Hinge N2 Binding Hydrophobic Allosteric Hydrophobic Pocket (DFG-out conformation) Ligand->Hydrophobic 4-Methoxy Aryl Kinase VEGFR-2 Kinase Domain (Inhibited) Hinge->Kinase Hydrophobic->Kinase Angiogenesis Tumor Angiogenesis (Blocked) Kinase->Angiogenesis

Caption: Mechanistic pathway of VEGFR-2 inhibition driven by the 1-(4-methoxyphenyl)phthalazine scaffold.

Experimental Workflow: Biological Validation

To complete the self-validating system, the synthesized compound must be empirically tested for its target engagement efficacy. The following protocol outlines an in vitro radiometric or luminescent kinase assay to determine the Half-Maximal Inhibitory Concentration (IC₅₀).

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay
  • Buffer Preparation: Prepare a 1X Kinase Reaction Buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35.

  • Enzyme Dilution: Dilute recombinant human VEGFR-2 (kinase domain) to a working concentration of 0.5 ng/µL in the reaction buffer.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 1-(4-methoxyphenyl)phthalazine in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration in the reaction is strictly ≤1% (to prevent solvent-induced enzyme denaturation).

  • Equilibration: Incubate the enzyme and the compound at room temperature for 30 minutes. This pre-incubation is vital for Type II inhibitors, which often exhibit slow-binding kinetics due to the required conformational shift of the kinase.

  • Reaction Initiation: Add 10 µM ATP and 2 µM of a poly(Glu,Tyr) generic peptide substrate to initiate the phosphorylation cascade.

  • Incubation & Quenching: Incubate the microplate for 60 minutes at 30 °C. Quench the reaction by adding an EDTA-based stop solution to chelate the Mg²⁺ ions.

  • Detection: Utilize a luminescent ADP detection reagent (e.g., ADP-Glo™) to quantify the amount of ADP produced during the reaction.

  • Data Analysis: Plot the luminescence signal against the log of the compound concentration. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

References

  • National Institutes of Health (NIH). "Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation." PMC. Available at:[Link]

  • American Chemical Society (ACS). "Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking." ACS Omega. Available at:[Link]

  • American Chemical Society (ACS). "Design and Synthesis of 1,2-Bis(hydroxymethyl)pyrrolo[2,1-a]phthalazine Hybrids as Potent Anticancer Agents that Inhibit Angiogenesis and Induce DNA Interstrand Cross-links." Journal of Medicinal Chemistry. Available at:[Link]

  • Thieme Connect. "Science of Synthesis: Phthalazines (Section 16.10.5.4.1.3.3)." Thieme. Available at:[Link]

  • American Chemical Society (ACS). "Practical Synthesis of a p38 MAP Kinase Inhibitor." The Journal of Organic Chemistry. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the In Vivo Pharmacokinetics of Phthalazine, 1-(4-methoxyphenyl)-

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on establishing the in vivo pharmacokinetic profile of Phthalazine, 1-(4-methoxyphenyl)-. Phthalazine...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on establishing the in vivo pharmacokinetic profile of Phthalazine, 1-(4-methoxyphenyl)-. Phthalazine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential anticancer and anticonvulsant properties.[1][2][3] A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) is fundamental to its development as a therapeutic agent. This document outlines a robust framework for conducting preclinical in vivo pharmacokinetic studies, from experimental design to data interpretation, grounded in established scientific principles and methodologies.

PART 1: Preclinical In Vivo Pharmacokinetic Study Design

A well-designed pharmacokinetic study is paramount for generating reliable and interpretable data. The following sections detail the critical considerations for designing a study to characterize Phthalazine, 1-(4-methoxyphenyl)-.

Animal Model Selection

The choice of animal model is a critical decision that can significantly impact the translation of preclinical data to human studies. For initial pharmacokinetic screening of small molecules like Phthalazine, 1-(4-methoxyphenyl)-, the Sprague-Dawley rat is a commonly used and well-characterized model.

Causality behind Experimental Choice: Rats are often selected due to their physiological and metabolic similarities to humans, their appropriate size for serial blood sampling, and the extensive historical data available for this species, which aids in data interpretation.[4] It is also important to consider that different strains of the same animal species can exhibit variations in drug metabolism.[4] For instance, the metabolism of a related compound, 1-(4-methoxyphenyl)piperazine, has been studied in male Wistar rats.[5] While either strain could be suitable, consistency is key. For this guide, we will proceed with the Sprague-Dawley rat. Adult, healthy male rats are typically used for initial studies to avoid the potential pharmacokinetic variability introduced by the estrous cycle in females.[4]

Dosing Formulation and Administration

The formulation and route of administration are critical for ensuring accurate and reproducible drug exposure. For a comprehensive pharmacokinetic profile, both intravenous (IV) and oral (PO) routes should be evaluated.

  • Intravenous (IV) Administration: An IV dose is essential to determine the absolute bioavailability and intrinsic clearance of the compound. Phthalazine, 1-(4-methoxyphenyl)- should be dissolved in a vehicle suitable for injection, such as a solution of 5% DMSO, 40% PEG300, and 55% saline. The formulation should be clear and free of precipitation.

  • Oral (PO) Administration: Oral administration is necessary to assess the extent and rate of absorption. The compound can be formulated as a suspension or solution in a vehicle such as 0.5% methylcellulose in water.

Dose Selection

Dose selection for the first in vivo pharmacokinetic study is typically based on in vitro efficacy and toxicity data. A common starting point is a dose that is expected to provide a therapeutic concentration based on in vitro IC50 or EC50 values, while being well below any observed toxic levels. For this guide, we will consider a hypothetical IV dose of 2 mg/kg and a PO dose of 10 mg/kg.

Experimental Groups and Study Design

A standard study design would include two main groups for each route of administration, with a satellite group for metabolite identification.

GroupRouteDose (mg/kg)Number of AnimalsPurpose
1IV23-5Pharmacokinetic profiling
2PO103-5Pharmacokinetic profiling and bioavailability
3 (Satellite)PO103Metabolite identification

Self-Validating System: The inclusion of both IV and PO groups allows for the calculation of absolute bioavailability, providing an internal validation of the absorption characteristics.

Sample Collection

Serial blood sampling is performed to characterize the plasma concentration-time profile of the drug.

Protocol for Blood Sample Collection:

  • Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at the following time points:

    • IV administration: 0 (predose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

    • PO administration: 0 (predose), 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Process the blood samples by centrifugation at 4°C to separate the plasma.

  • Store the plasma samples at -80°C until bioanalysis.

G cluster_0 Parent Compound cluster_1 Metabolism cluster_2 Metabolite Phthalazine_1_4_methoxyphenyl Phthalazine, 1-(4-methoxyphenyl)- O_demethylation O-demethylation (CYP450) Phthalazine_1_4_methoxyphenyl->O_demethylation Hydroxylated_Metabolite Hydroxylated Metabolite O_demethylation->Hydroxylated_Metabolite G Study Design Study Design In-life Phase In-life Phase Study Design->In-life Phase Sample Analysis Sample Analysis In-life Phase->Sample Analysis Data Interpretation Data Interpretation Sample Analysis->Data Interpretation

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Foundational

toxicological profile and LD50 of Phthalazine, 1-(4-methoxyphenyl)-

An In-Depth Technical Guide on the Toxicological Profile and LD50 Determination of Phthalazine, 1-(4-methoxyphenyl)- Executive Summary Phthalazine, 1-(4-methoxyphenyl)- (Chemical Formula: C15H12N2O) is a highly specializ...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Toxicological Profile and LD50 Determination of Phthalazine, 1-(4-methoxyphenyl)-

Executive Summary

Phthalazine, 1-(4-methoxyphenyl)- (Chemical Formula: C15H12N2O) is a highly specialized synthetic intermediate and pharmacophore frequently explored in the development of phosphodiesterase (PDE) inhibitors, targeted kinase inhibitors, and novel antihypertensive agents. Because it is a niche compound, empirical in vivo toxicological data is rarely published in standard public repositories.

For researchers and drug development professionals, establishing a rigorous safety profile requires synthesizing structural predictive toxicology (read-across analysis) with highly controlled, self-validating empirical protocols. This whitepaper outlines the structure-activity relationship (SAR) driving its potential toxicity, provides predictive quantitative metrics, and details the gold-standard experimental workflows required to determine its LD50 and hepatic liability.

Structural Toxicology & Predictive Pharmacokinetics (SAR)

The toxicological profile of Phthalazine, 1-(4-methoxyphenyl)- is biphasic, driven by the distinct metabolic liabilities of its two primary structural moieties:

  • The Phthalazine Core : Structurally homologous to the antihypertensive drug hydralazine, the phthalazine ring is highly susceptible to hepatic first-pass metabolism. Hydralazine derivatives are metabolized by N-acetyltransferase (NAT) and Cytochrome P450 (CYP450) enzymes (specifically CYP1A2)[1]. A well-documented risk of this chemical class is idiosyncratic drug-induced liver injury (DILI) and the formation of reactive intermediates that can bind to macromolecules, leading to oxidative stress or DNA adducts[2],[1].

  • The 4-Methoxyphenyl Moiety : The methoxy ether group is a classic target for O-demethylation by hepatic enzymes such as CYP2D6 and CYP3A4. This phase I metabolism yields a reactive phenol intermediate. Subsequent oxidation can generate electrophilic quinone imines, which rapidly deplete intracellular glutathione (GSH) and initiate hepatocellular necrosis.

Causality in Toxicity: The combination of these two moieties suggests that acute toxicity will likely manifest as dose-dependent hepatic necrosis (driven by GSH depletion from the methoxyphenyl group), while sub-acute or chronic exposure may trigger idiosyncratic immunoallergic reactions (driven by the phthalazine core)[3].

MetabolicPathway Parent Phthalazine, 1-(4-methoxyphenyl)- CYP Hepatic CYP450 (CYP1A2 / CYP2D6) Parent->CYP Hepatic First-Pass Path1 O-Demethylation CYP->Path1 Path2 N-Oxidation / NAT Metabolism CYP->Path2 Tox1 Reactive Phenol / Quinone Imine Path1->Tox1 Phase I Tox2 Phthalazinone Intermediates Path2->Tox2 Phase I/II Outcome1 GSH Depletion & Hepatocellular Necrosis Tox1->Outcome1 Oxidative Stress Outcome2 DNA Adducts & Idiosyncratic DILI Tox2->Outcome2 Macromolecular Binding

Fig 1. Proposed CYP450-mediated metabolic activation and toxicological pathways.

Quantitative Toxicological Profile (Predicted)

In the absence of direct empirical data, predictive toxicology utilizing read-across from substituted phthalazines (e.g., 1,4-Phthalazinedione[4] and Hydralazine) provides the following baseline parameters for experimental design:

ParameterPredicted Value / DescriptionMethodological Rationale
Molecular Weight 236.27 g/mol Computed structural data.
Predicted LogP ~2.8 – 3.2Highly lipophilic; guarantees extensive hepatic first-pass metabolism.
Estimated Oral LD50 (Rat) 300 – 500 mg/kgRead-across from structurally homologous phthalazine derivatives.
GHS Classification Category 4 (Warning)Based on the estimated LD50 range (Harmful if swallowed).
Primary Target Organs Liver, Cardiovascular SystemDerived from established hydralazine SAR and clinical pathology[1].

Self-Validating Experimental Protocol: LD50 Determination

To empirically determine the LD50 of Phthalazine, 1-(4-methoxyphenyl)- while adhering to the 3Rs (Replacement, Reduction, Refinement), the OECD Test Guideline 425 (Up-and-Down Procedure) is the mandatory standard[5].

Why OECD 425? Traditional LD50 tests require large cohorts of animals and provide minimal mechanistic insight. The Up-and-Down Procedure (UDP) uses a sequential dosing strategy that converges on the LD50 using significantly fewer animals, while still allowing for the calculation of robust confidence intervals via maximum likelihood estimation[5],[6].

Step-by-Step Methodology
  • Animal Selection & Acclimation :

    • Select healthy, nulliparous, non-pregnant female Sprague-Dawley rats (8–12 weeks old).

    • Causality: Female rodents are historically more sensitive to xenobiotic toxicants. Using females establishes a more conservative safety threshold for subsequent human risk assessment.

  • Dose Formulation :

    • Suspend the compound in 0.5% methylcellulose or corn oil, ensuring a stable, homogenous suspension. The vehicle's toxicological profile must be inert.

  • Initial Dosing (The Starting Point) :

    • Based on the predictive profile (Table 1), administer a starting dose of 175 mg/kg via oral gavage to a single fasted animal[7].

  • Observation Window (Critical Phase) :

    • Observe the animal continuously for the first 4 hours, then daily.

    • Causality: You must wait a minimum of 48 hours before dosing the next animal. Phthalazine derivatives require hepatic metabolism to form toxic intermediates, meaning lethality may be delayed[3]. Escalating doses too quickly masks this delayed toxicity and artificially inflates the LD50.

  • Sequential Dose Adjustment :

    • If the animal survives the 48-hour window, dose the next animal at a higher level using a progression factor of 3.2 (e.g., ~550 mg/kg).

    • If the animal dies or becomes moribund, dose the next animal at a lower level (e.g., ~55 mg/kg)[7].

  • Termination & Self-Validation :

    • The test stops when 5 reversals occur (survival followed by death, or vice versa) or when stopping criteria are met[5].

    • Self-Validating Step: Perform a gross necropsy on all animals. Correlate mortality with macroscopic liver lesions to validate the predicted hepatotoxic mechanism.

OECD425 Start Dose 1 Female Rat (e.g., 175 mg/kg) Observe Observe for 48 Hours (Monitor for delayed toxicity) Start->Observe Decision Survival Outcome? Observe->Decision Survive Survives Decision->Survive Die Dies / Moribund Decision->Die Increase Increase Dose (x 3.2) Survive->Increase Decrease Decrease Dose (/ 3.2) Die->Decrease Next Dose Next Animal Increase->Next Decrease->Next Stop Stopping Criteria Met? (e.g., 5 reversals) Next->Stop Stop->Observe No Calc Calculate LD50 (Maximum Likelihood Method) Stop->Calc Yes

Fig 2. OECD 425 Up-and-Down Procedure for acute oral toxicity determination.

In Vitro Mechanistic Validation Workflows

Relying solely on in vivo LD50 data is insufficient for modern drug development. To validate the specific mechanisms of Phthalazine, 1-(4-methoxyphenyl)- toxicity, researchers must deploy a self-validating in vitro system.

Protocol: 3D HepG2 Spheroid Cytotoxicity & GSH Depletion Assay

  • Why 3D Spheroids? Standard 2D HepG2 cultures rapidly lose CYP450 expression. 3D spheroids restore metabolic competence, allowing the critical O-demethylation of the methoxyphenyl group to occur, thereby accurately reflecting in vivo DILI potential.

  • Methodology :

    • Culture HepG2 cells in ultra-low attachment plates to form 3D spheroids.

    • Expose spheroids to varying concentrations of the compound (1 µM to 500 µM) for 72 hours.

    • Multiplexed Readout (Self-Validation) : Measure ATP content (CellTiter-Glo) to assess viability, and simultaneously measure intracellular Glutathione (GSH-Glo).

    • Causality Check: If toxicity is driven by the reactive quinone imine intermediate, GSH depletion will precede ATP loss. Pre-treating the spheroids with a CYP inhibitor (e.g., 1-aminobenzotriazole) should rescue viability, proving that the toxicity is metabolism-dependent rather than intrinsic to the parent compound.

Conclusion

Phthalazine, 1-(4-methoxyphenyl)- presents a highly promising but toxicologically complex scaffold. Its structural moieties dictate a metabolism-dependent toxicity profile characterized by potential glutathione depletion and idiosyncratic liver injury. By utilizing the OECD 425 Up-and-Down Procedure combined with metabolically competent 3D in vitro models, drug developers can accurately establish its LD50 and de-risk its hepatic liabilities early in the preclinical pipeline.

References

  • [4] National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 283593, 1,4-Phthalazinedione. PubChem.[Link]

  • [5] Organisation for Economic Co-operation and Development (OECD). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals.[Link]

  • [6] National Institutes of Health (NIH). OECD Test Guideline 425 - Acute Oral Toxicity: Up-and-Down Procedure. ICCVAM UDP Report.[Link]

  • [2] National Center for Biotechnology Information (NIH). Hydralazine and other hydrazine derivatives and the formation of DNA adducts. PubMed. [Link]

  • [7] Instituto Valenciano de Microbiología (IVAMI). Acute oral toxicity test (OECD 423/425). IVAMI Testing Services.[Link]

  • [1] National Center for Biotechnology Information (NIH). Hydralazine-induced liver injury: a review and discussion. PMC.[Link]

  • [3] National Center for Biotechnology Information (NIH). Hydralazine - LiverTox. NCBI Bookshelf.[Link]

Sources

Exploratory

Introduction: The Pharmacophoric Power of the Phthalazine Scaffold

Pharmacological Profiling and Receptor Binding Affinity of 1-(4-Methoxyphenyl)phthalazine Derivatives: A Mechanistic Whitepaper In modern medicinal chemistry, the phthalazine core—a bicyclic structure comprising a benzen...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Profiling and Receptor Binding Affinity of 1-(4-Methoxyphenyl)phthalazine Derivatives: A Mechanistic Whitepaper

In modern medicinal chemistry, the phthalazine core—a bicyclic structure comprising a benzene ring fused to a pyrazine ring—serves as a highly versatile, rigid scaffold[1]. When functionalized with a 4-methoxyphenyl moiety to form 1-(4-methoxyphenyl)phthalazine and its derivatives, the molecule exhibits profound polypharmacology. The addition of the 4-methoxyphenyl group is not merely a structural placeholder; it fundamentally alters the lipophilic efficiency (LipE) and binding kinetics of the molecule[1]. The phenyl ring provides critical steric bulk for extending into hydrophobic receptor pockets, while the methoxy oxygen acts as a targeted hydrogen bond acceptor (HBA)[2].

This whitepaper deconstructs the receptor binding affinity of 1-(4-methoxyphenyl)phthalazine derivatives across three distinct biological targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), α -Glucosidase, and the GABA A​ receptor[2][3][4].

Structural Biology & Pharmacophore Mechanics

To understand the causality behind the high binding affinities observed in these derivatives, we must map the specific molecular interactions. The planar nature of the phthalazine core enables strong π−π stacking with aromatic amino acid residues within target active sites[2]. Concurrently, the 4-methoxyphenyl extension acts as a hydrophobic anchor.

Pharmacophore Phthalazine Phthalazine Core • Rigid Planar Scaffold • π-π Stacking • Metabolic Stability Phenyl Phenyl Ring • Hydrophobic Extension • Van der Waals Interactions Phthalazine->Phenyl Covalent Link Target Receptor Active Site • VEGFR-2 (Ile888/Leu889) • α-Glucosidase • GABA-A Allosteric Site Phthalazine->Target π-π Interactions Methoxy Methoxy Group (-OCH3) • H-Bond Acceptor • Lipophilicity Tuning Phenyl->Methoxy Para-Substitution Phenyl->Target Hydrophobic Pocket Methoxy->Target Hydrogen Bonding

Pharmacophoric mapping of 1-(4-methoxyphenyl)phthalazine binding interactions.

Target Analysis and Quantitative Binding Data

The binding affinity of 1-(4-methoxyphenyl)phthalazine derivatives is highly dependent on the target receptor's architecture. Below is a synthesized comparison of quantitative binding data across primary targets.

Table 1: Comparative Binding Affinities of Key Phthalazine Derivatives

Target Receptor / EnzymeDerivative ClassKey CompoundIC 50​ / K i​ ValueReference StandardRef. Standard IC 50​ /K i​
VEGFR-2 Pyrimidin-2(1H)-one PhthalazineCompound 4bIC 50​ = 0.09 ± 0.02 µMSorafenibIC 50​ = 0.09 µM
α -Glucosidase Pyrazole-Phthalazine HybridCompound 8lIC 50​ = 13.66 ± 0.009 µMAcarboseIC 50​ = 720.18 µM
GABA A​ (Benzodiazepine) Triazolo[3,4-a]phthalazineExample 1K i​ = 20 nM (2×10 −8 M)DiazepamK i​ = 3.4 nM
VEGFR-2 Kinase Inhibition (Angiogenesis)

In the context of anti-cancer therapeutics, 1-substituted-4-(4-methoxybenzyl)phthalazine derivatives have been engineered to target the intracellular kinase domain of VEGFR-2[3]. Molecular docking and empirical assays reveal that the 4-methoxyphenyl moiety is critical for penetrating the deep hydrophobic back pocket of the VEGFR-2 active site, which is lined with residues such as Ile888, Leu889, Ile892, Val898, Val899, Leu1019, and Ile1044[3]. Compound 4b, utilizing a pyrimidin-2(1H)-one spacer, achieves an IC 50​ of 0.09 µM, matching the potency of the FDA-approved drug Sorafenib[5].

α -Glucosidase Inhibition (Metabolic Modulation)

For metabolic applications, pyrazole-phthalazine hybrids containing a 4-methoxyphenyl group (e.g., Compound 8l) exhibit extraordinary affinity for α -glucosidase[2]. The compound demonstrates an IC 50​ of 13.66 µM, representing a ~52-fold improvement over the standard therapeutic, Acarbose[2]. The causality of this affinity lies in synergistic hybridization: the pyrazole ring enhances metabolic stability, while the 4-methoxyphenyl group anchors the molecule via hydrogen bonding within the enzyme's active site[2].

GABA A​ Receptor Allosteric Modulation

Triazolo[3,4-a]phthalazine derivatives substituted with a 4-methoxyphenyl group are potent ligands for the benzodiazepine allosteric site on the GABA A​ receptor[4]. These compounds displace 3 H-diazepam with high affinity, yielding K i​ values as low as 20 nM[4]. The rigid phthalazine core mimics the spatial arrangement of traditional benzodiazepines, while the methoxy substitution optimizes the electronic distribution for receptor binding[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the determination of binding affinity must rely on self-validating experimental workflows. The following protocols detail the mechanistic steps and the internal controls required to validate the data.

AssayWorkflow CompPrep Compound Preparation (DMSO Stock, Serial Dilution) Incubation Target Incubation (Enzyme/Receptor + Radioligand/Substrate) CompPrep->Incubation Readout Signal Readout (TR-FRET / Scintillation / Absorbance) Incubation->Readout DataAnalysis Data Analysis (IC50 / Ki Calculation via Cheng-Prusoff) Readout->DataAnalysis Validation Orthogonal Validation (In Silico Docking / Z'-Factor > 0.5) DataAnalysis->Validation

Self-validating experimental workflow for determining receptor binding affinity.

Protocol A: VEGFR-2 Kinase TR-FRET Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard ELISA because highly conjugated planar ring systems like phthalazines often exhibit auto-fluorescence. TR-FRET incorporates a time delay that eliminates background compound fluorescence, ensuring high-fidelity readouts.

  • Reagent Preparation: Prepare VEGFR-2 kinase domain in HEPES buffer (pH 7.4) containing 10 mM MgCl 2​ , 1 mM EGTA, and 0.01% Brij-35.

  • Compound Dilution: Serially dilute the 1-(4-methoxyphenyl)phthalazine derivative in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration 1%).

  • Reaction Initiation: Add ATP (at the predetermined K m​ value) and biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Add Eu-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Read the TR-FRET signal (Emission ratio 665 nm / 615 nm).

  • Self-Validation System:

    • Internal Control: Include Sorafenib as a positive control[5].

    • Statistical Validation: Calculate the Z'-factor for the assay plate. A Z'-factor 0.5 validates the assay's robustness.

Protocol B: GABA A​ Radioligand Displacement Assay

Rationale: To determine the true inhibition constant (K i​ ), competitive displacement of a known radioligand ( 3 H-diazepam) must be measured[4].

  • Membrane Preparation: Homogenize rat brain cortex in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge and resuspend the membrane pellet.

  • Incubation: Incubate 0.5 mg of membrane protein with 1 nM 3 H-diazepam and varying concentrations of the phthalazine derivative (10 −10 to 10 −5 M) for 60 minutes at 4°C.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters. Wash filters three times with ice-cold buffer.

  • Quantification: Transfer filters to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Self-Validation System:

    • Non-Specific Binding (NSB): Define NSB by parallel incubation with 10 µM unlabeled diazepam.

    • Mathematical Validation: Convert IC 50​ to K i​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/KD​) . If the calculated K D​ of the radioligand deviates from historical norms (3.4 nM)[4], the assay is flagged for systematic error.

References

  • EvitaChem. "Buy 1,4-Bis(4-methoxyphenyl)phthalazine (EVT-13934184)". EvitaChem.
  • ResearchGate. "Increasing the Binding Affinity of VEGFR-2 Inhibitors by Extending their Hydrophobic Interaction with the Active Site: Design, Synthesis and Biological Evaluation of 1-Substituted-4-(4-methoxybenzyl)phthalazine Derivatives". ResearchGate.
  • Google Patents. "US4783461A - 3,6-disubstituted triazolo [3,4-A]phthalazine derivatives". Google Patents.
  • Semantic Scholar. "Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors". Semantic Scholar.
  • PMC. "Rational design, synthesis, in vitro, and in-silico studies of pyrazole‑phthalazine hybrids as new α‑glucosidase inhibitors". National Institutes of Health.

Sources

Foundational

Assessing the Metabolic Stability of 1-(4-Methoxyphenyl)phthalazine in Human Liver Microsomes: A Comprehensive Technical Guide

Executive Summary The evaluation of metabolic stability is a critical gatekeeping step in early-stage drug discovery. For compounds containing both electron-rich aromatic systems and nitrogenous heteroaromatics—such as P...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of metabolic stability is a critical gatekeeping step in early-stage drug discovery. For compounds containing both electron-rich aromatic systems and nitrogenous heteroaromatics—such as Phthalazine, 1-(4-methoxyphenyl)- —the metabolic landscape is highly complex. While Human Liver Microsomes (HLM) are the industry standard for predicting Phase I cytochrome P450 (CYP) clearance[1], relying solely on standard HLM protocols for phthalazine derivatives introduces a dangerous "blind spot."

This whitepaper provides an in-depth, expert-level methodology for assessing the metabolic stability of 1-(4-methoxyphenyl)phthalazine. It details the structural liabilities of the compound, the causality behind optimized experimental designs, and a self-validating protocol to ensure robust in vitro to in vivo extrapolation (IVIVE).

Structural Liabilities & The HLM "Blind Spot"

To design an effective metabolic assay, one must first deconstruct the molecule's structural liabilities. 1-(4-methoxyphenyl)phthalazine possesses two distinct metabolic soft spots, each governed by different sub-cellular enzymatic machineries:

  • The 4-Methoxyphenyl Moiety (CYP-Mediated): The methoxy group is a classic liability for O-demethylation, primarily driven by CYP2D6, CYP2C9, and CYP3A4[2]. This reaction requires NADPH and is readily captured in standard HLM assays.

  • The Phthalazine Core (AO-Mediated): Phthalazine is highly susceptible to C-oxidation, forming phthalazin-1-one derivatives. Crucially, this oxidation is not primarily mediated by CYPs, but by cytosolic Aldehyde Oxidase (AO) [3][4].

The Expert Insight: Because liver microsomes are subcellular fractions isolated via ultracentrifugation, they are washed free of cytosolic enzymes like AO[5]. If 1-(4-methoxyphenyl)phthalazine is tested only in HLM, the assay will exclusively measure O-demethylation. This can result in a gross underestimation of total hepatic clearance. To achieve a comprehensive clearance profile, researchers must supplement HLM data with cytosolic fractions or utilize S9 fractions (which contain both microsomes and cytosol)[6].

MetabolicPathways Parent Phthalazine, 1-(4-methoxyphenyl)- CYP CYP450 Enzymes (Microsomes) Parent->CYP NADPH-dependent AO Aldehyde Oxidase (AO) (Cytosol) Parent->AO NADPH-independent Met1 O-Demethylated Metabolite (Phenol derivative) CYP->Met1 O-Demethylation Met2 Phthalazin-1-one Derivative (C-Oxidation) AO->Met2 C-Oxidation

Divergent metabolic pathways of 1-(4-methoxyphenyl)phthalazine in hepatic fractions.

Designing a Self-Validating HLM Assay System

A robust assay is not merely a sequence of steps; it is a self-validating system where every parameter is chosen based on kinetic causality.

  • Substrate Concentration (1 µM): The compound concentration must be kept well below its Michaelis-Menten constant ( Km​ ) to ensure first-order linear kinetics, allowing the rate of substrate depletion to directly reflect intrinsic clearance ( CLint​ )[7].

  • Protein Concentration (0.5 mg/mL): High protein concentrations (>1 mg/mL) increase non-specific binding, which sequesters the free fraction of the drug ( fu,inc​ ) and artificially lowers the apparent clearance[8]. 0.5 mg/mL provides an optimal balance between detectable enzyme turnover and minimal protein binding[9].

  • Cofactor Addition (1 mM NADPH): CYPs require electron transfer to function. NADPH initiates the Phase I oxidation cascade[10].

  • The Control Matrix: To ensure data integrity, the assay must include a Minus-NADPH Control (to rule out chemical instability or non-CYP degradation) and Positive Controls like Verapamil or Dextromethorphan (to verify the enzymatic viability of the HLM batch)[10].

Workflow Prep 1. Preparation HLM (0.5 mg/mL) + Compound (1 µM) Incubate 2. Incubation Add 1 mM NADPH 37°C Water Bath Prep->Incubate Sample 3. Sampling 0, 5, 15, 30, 45 min Incubate->Sample Quench 4. Quenching Cold ACN + IS Sample->Quench Analyze 5. LC-MS/MS Calculate CL_int Quench->Analyze

Self-validating workflow for Human Liver Microsome (HLM) stability assays.

Detailed Step-by-Step Protocol

The following methodology details the execution of the HLM stability assay for 1-(4-methoxyphenyl)phthalazine[9][10].

Reagent Preparation
  • Buffer: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Causality: Mg²⁺ ions are essential for the structural integrity and optimal catalytic function of CYP450 enzymes.

  • Test Compound: Prepare a 10 mM stock of 1-(4-methoxyphenyl)phthalazine in DMSO. Dilute to 100 µM in acetonitrile, then to 2 µM in buffer. Ensure final DMSO concentration in the assay does not exceed 0.1% to prevent CYP inhibition[4].

  • HLM Suspension: Thaw pooled Human Liver Microsomes on ice. Dilute to 1.0 mg/mL in buffer.

  • Quench Solution: Prepare ice-cold Acetonitrile (ACN) containing a suitable analytical Internal Standard (IS) (e.g., Tolbutamide or Labetalol).

Incubation & Sampling
  • Pre-incubation: In a 96-well plate, mix 25 µL of the 2 µM test compound with 25 µL of the 1.0 mg/mL HLM suspension. Pre-incubate at 37°C for 5 minutes. (Final concentrations: 1 µM compound, 0.5 mg/mL protein).

  • Initiation: Initiate the reaction by adding 50 µL of pre-warmed 2 mM NADPH in buffer. (Final NADPH: 1 mM).

  • Sampling: At discrete time points ( t = 0, 5, 15, 30, and 45 minutes), remove 20 µL aliquots from the incubation mixture.

  • Quenching: Immediately dispense the 20 µL aliquot into 60 µL of the ice-cold Quench Solution. Causality: The 3:1 organic-to-aqueous ratio instantly precipitates microsomal proteins, halting all enzymatic activity.

  • Minus-Cofactor Control: Run a parallel incubation replacing NADPH with plain buffer. Sample at t = 0 and t = 45 min.

Analysis
  • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet proteins.

  • Transfer supernatants to a clean plate and analyze via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the disappearance of the parent compound[10].

Data Analysis & IVIVE Extrapolation

The depletion of 1-(4-methoxyphenyl)phthalazine over time is used to calculate the in vitro half-life ( t1/2​ ) and apparent intrinsic clearance ( CLint,app​ )[1][8].

  • Plot the natural logarithm ( ln ) of the percentage of parent compound remaining versus time.

  • Determine the slope of the linear regression ( −k ).

  • Calculate half-life:

    t1/2​=k0.693​
  • Calculate intrinsic clearance (µL/min/mg protein):

    CLint,app​=t1/2​0.693​×Microsomal Protein (mg)Incubation Volume (µL)​
Quantitative Data Interpretation

To contextualize the raw CLint​ values, data is typically benchmarked against standard clearance classification tiers. The table below summarizes the interpretation criteria for human liver microsomes (assuming 0.5 mg/mL protein)[7][8]:

Clearance Classification t1/2​ (minutes) CLint,app​ (µL/min/mg)IVIVE Implication
Low Clearance > 60< 12High predicted in vivo exposure; suitable for once-daily dosing.
Moderate Clearance 20 – 6012 – 35Moderate first-pass metabolism; structural optimization may be required.
High Clearance < 20> 35Extensive first-pass extraction; risk of poor oral bioavailability.

Note: If HLM data indicates "Low Clearance," researchers MUST verify stability in human cytosolic fractions to rule out rapid AO-mediated degradation of the phthalazine core.

Optimization Strategies for Phthalazine Derivatives

If 1-(4-methoxyphenyl)phthalazine exhibits high clearance in these assays, medicinal chemists can deploy specific structural modifications based on the identified metabolic pathways:

  • Mitigating CYP-Mediated O-Demethylation: Replace the methoxy (-OCH₃) group with a trifluoromethoxy (-OCF₃) or a difluoromethoxy (-OCHF₂) group. The strong electron-withdrawing nature of fluorine strengthens the C-H bonds, drastically reducing CYP450 affinity.

  • Mitigating AO-Mediated Oxidation: Aldehyde oxidase targets the electron-deficient carbon adjacent to the nitrogen in the phthalazine ring. Introducing steric hindrance (e.g., a methyl group at the C4 position) or altering the electronic distribution of the heterocycle can effectively block AO metabolism.

References

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling IntechOpen URL
  • Microsomal Stability | Cyprotex ADME-Tox Solutions Evotec URL
  • Hepatic Microsomal Stability (human, rat, or mouse)
  • Identification of the cytochrome P450 isoforms involved in the O-demethylation of 4-nitroanisole in human liver microsomes Merck Millipore URL
  • DOI.org (Obach et al.)
  • Microsomal Clearance/Stability Assay Domainex URL
  • NIH.
  • Identification of a suitable and selective inhibitor towards aldehyde oxidase catalyzed reactions Taylor & Francis URL
  • Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization ACS Publications URL
  • Identification of enzymes responsible for dantrolene metabolism in the human liver Ovid URL

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization and In Vitro Assay Protocol for 1-(4-Methoxyphenyl)phthalazine Derivatives in DMSO

Executive Summary Phthalazine derivatives, particularly those featuring a 4-methoxyphenyl moiety, have emerged as highly potent scaffolds in targeted oncology and medicinal chemistry. While their unique structural topolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phthalazine derivatives, particularly those featuring a 4-methoxyphenyl moiety, have emerged as highly potent scaffolds in targeted oncology and medicinal chemistry. While their unique structural topology grants them excellent target affinity, it also imparts significant lipophilicity, making aqueous solubilization a major bottleneck for in vitro testing. This application note establishes a self-validating, highly reproducible protocol for the dissolution of 1-(4-methoxyphenyl)phthalazine in Dimethyl Sulfoxide (DMSO) and its subsequent application in cell culture viability assays.

Physicochemical Profiling & Solvent Causality

The 1-(4-methoxyphenyl)phthalazine core consists of a bicyclic phthalazine ring fused with a hydrophobic methoxyphenyl group. This structural arrangement enhances the compound's pharmacological potential by increasing its lipophilicity, which is critical for modulating interactions with biological targets such as the hydrophobic pockets of kinase active sites[1]. However, this same lipophilicity renders the compound practically insoluble in physiological buffers.

Dimethyl Sulfoxide (DMSO) is the mandatory solvent for this class of compounds. As a polar aprotic solvent with a high dielectric constant ( ϵ=46.7 ), DMSO provides the necessary solvation energy to disrupt the strong π−π stacking of the phthalazine crystal lattice without acting as a hydrogen-bond donor that might trigger premature hydrolysis.

Table 1: Physicochemical Properties & Solubilization Parameters

PropertyValue / DescriptionRationale for Assay Design
Molecular Class Nitrogen-containing heterocycleProne to oxidation; requires storage in dark/inert gas environments.
Estimated LogP 3.5 – 5.0High lipophilicity strictly necessitates DMSO over ethanol or methanol.
Aqueous Solubility < 0.1 mg/mLDirect addition to cell media causes immediate micro-precipitation.
DMSO Solubility 20 mg/mL (~80 mM)Allows for highly concentrated master stocks (10 mM - 50 mM).

Biological Context & Mechanism of Action

Phthalazines are extensively documented for their diverse biological activities, most notably as anti-angiogenic and anti-tumor agents[2]. Specifically, 1,4-disubstituted phthalazines (such as Vatalanib) are recognized as potent, ATP-competitive inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[3].

The addition of the 4-methoxyphenyl group augments binding affinity via targeted hydrophobic interactions and hydrogen bonding within the enzyme's active site[1]. By competitively binding to VEGFR-2, these compounds halt downstream signaling cascades, ultimately suppressing tumor angiogenesis and cell proliferation[3].

VEGFR2_Pathway Ligand VEGF Ligand Receptor VEGFR-2 (Receptor Tyrosine Kinase) Ligand->Receptor Activates PLCg PLC-γ Pathway Receptor->PLCg PI3K PI3K / AKT Pathway Receptor->PI3K MAPK RAF / MEK / ERK Pathway Receptor->MAPK Inhibitor 1-(4-methoxyphenyl)phthalazine (ATP-Competitive Inhibitor) Inhibitor->Receptor Inhibits Angiogenesis Tumor Angiogenesis & Cell Proliferation PLCg->Angiogenesis PI3K->Angiogenesis MAPK->Angiogenesis

Figure 1: Mechanism of action of phthalazine derivatives inhibiting VEGFR-2 mediated angiogenesis.

Master Stock Preparation Protocol

To evaluate the antiproliferative activity of these compounds in vitro against human tumor cell lines (e.g., MCF-7, HePG-2, or HCT-116), a pristine, water-free master stock must be generated[2][4].

Workflow Weigh 1. Weigh Compound (Analytical Balance) AddDMSO 2. Add Anhydrous DMSO (Target: 10 mM) Weigh->AddDMSO Sonicate 3. Vortex & Sonicate (Room Temp, 5 min) AddDMSO->Sonicate Aliquot 4. Aliquot & Store (-20°C, Argon/N2) Sonicate->Aliquot Dilute 5. Dilute in Media (Final DMSO ≤ 0.1%) Aliquot->Dilute

Figure 2: Step-by-step workflow for the solubilization and application of phthalazine compounds.

Protocol 1: Preparation of a 10 mM Master Stock

Causality Focus: Minimizing water ingress is critical. DMSO is highly hygroscopic; absorbed atmospheric water dramatically reduces the solubility limit of lipophilic phthalazines, leading to invisible micro-precipitation that skews IC50 data.

  • Equilibration : Allow the sealed vial of 1-(4-methoxyphenyl)phthalazine to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Reasoning: Prevents atmospheric moisture from condensing on the cold powder.

  • Weighing : Weigh the required mass using a micro-analytical balance. Transfer immediately to a sterile, amber microcentrifuge tube.

    • Reasoning: Amber tubes protect the highly conjugated nitrogen-containing heterocycle from photo-degradation.

  • Solvent Addition : Add the calculated volume of anhydrous, cell-culture grade DMSO ( 99.9% purity) to achieve a 10 mM concentration.

  • Dissolution : Vortex vigorously for 30–60 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 2–5 minutes.

    • Reasoning: Sonication provides the kinetic energy required to break the strong intermolecular π−π stacking between the flat phthalazine rings.

  • Aliquotting : Divide the 10 mM stock into 20 µL to 50 µL single-use aliquots. Purge the tube headspace with Argon or Nitrogen gas before sealing. Store at -20°C or -80°C.

    • Reasoning: Repeated freeze-thaw cycles cause concentration gradients and accelerate compound degradation.

Cell Culture Assay Application (MTT Viability Assay)

Phthalazine derivatives are frequently evaluated for their cytotoxic effects using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay[5].

Protocol 2: Serial Dilution and Cell Treatment

Causality Focus: The final concentration of DMSO in the cell culture well must never exceed 0.1% (v/v). Higher concentrations induce solvent-mediated cytotoxicity, which confounds the pharmacological readout.

  • Intermediate Dilution : Thaw a single 10 mM master stock aliquot at room temperature. Prepare an intermediate stock (e.g., 100 µM) by diluting 2 µL of the 10 mM stock into 198 µL of pre-warmed (37°C) complete culture media.

    • Reasoning: Cold media drastically drops the solubility threshold, causing immediate compound crash-out.

  • Serial Dilution : Perform serial dilutions (e.g., 10 µM, 1 µM, 0.1 µM) directly in complete culture media.

  • Cell Treatment : Aspirate old media from the 96-well plate containing pre-seeded, adhered cancer cells[4][5]. Gently add 100 µL of the compound-containing media to each well.

  • Vehicle Control (Self-Validating Step) : It is mandatory to include a vehicle control well containing 0.1% DMSO in media.

    • Reasoning: This isolates the true pharmacological effect of the phthalazine derivative from any baseline stress caused by the solvent.

  • Incubation & Readout : Incubate for 48-72 hours. Add MTT reagent, incubate for 3-4 hours, dissolve the formed formazan crystals in DMSO, and read absorbance at 570 nm to determine the IC50[2][5].

Quality Control & Troubleshooting

  • Micro-precipitation : If the compound precipitates upon addition to the culture media (visible as cloudiness or under a microscope as needle-like crystals), the intermediate dilution step was likely skipped, or the media was not pre-warmed. Always warm media to 37°C before introducing the DMSO stock.

  • Autofluorescence : Highly conjugated phthalazine systems may exhibit intrinsic fluorescence. If you are conducting fluorescence-based viability assays (e.g., CellTox Green) instead of colorimetric MTT assays, you must perform a background subtraction using compound-only cell-free wells.

References

  • EvitaChem. Buy 1,4-Bis(4-methoxyphenyl)phthalazine (EVT-13934184).
  • Der Pharma Chemica. Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine.
  • ResearchGate. Synthesis and Antitumor Activity of 1-Phenyl-4-substituted Phthalazine Derivatives.
  • PMC (PubMed Central). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition.
  • Benha University. An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity.

Sources

Application

Application Note: Elucidating the Mass Spectrometric Fragmentation Pathways of Phthalazine, 1-(4-methoxyphenyl)-

Abstract This application note provides a detailed guide to the mass spectrometric fragmentation pathways of the N-heterocyclic compound Phthalazine, 1-(4-methoxyphenyl)-. Aimed at researchers, scientists, and profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide to the mass spectrometric fragmentation pathways of the N-heterocyclic compound Phthalazine, 1-(4-methoxyphenyl)-. Aimed at researchers, scientists, and professionals in drug development, this document outlines the predicted fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By dissecting the fragmentation of the core phthalazine structure and the 4-methoxyphenyl substituent, this guide offers a predictive framework for the identification and structural elucidation of this and structurally related molecules. Detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided, alongside mechanistic diagrams to visualize the key fragmentation steps.

Introduction

Phthalazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The introduction of various substituents onto the phthalazine core allows for the fine-tuning of their biological properties. Phthalazine, 1-(4-methoxyphenyl)-, is one such derivative where the methoxyphenyl group can significantly influence its interaction with biological targets.

Understanding the mass spectrometric behavior of this compound is crucial for its unambiguous identification in complex matrices, for metabolic studies, and for quality control in synthetic processes. Mass spectrometry, a powerful analytical technique, provides vital information about a molecule's structure through the analysis of its fragmentation patterns. This application note serves as a comprehensive guide to the anticipated fragmentation pathways of Phthalazine, 1-(4-methoxyphenyl)- under two common ionization techniques: the high-energy Electron Ionization (EI) and the soft-ionization technique, Electrospray Ionization (ESI).

Chemical Structure and Properties

  • IUPAC Name: 1-(4-methoxyphenyl)phthalazine

  • Molecular Formula: C₁₅H₁₂N₂O

  • Monoisotopic Mass: 236.0950 g/mol

  • Structure:

    • A bicyclic phthalazine ring system.

    • A 4-methoxyphenyl group attached to the C1 position of the phthalazine ring.

Experimental Protocols

The choice of analytical technique is paramount in obtaining meaningful mass spectra. For a molecule like Phthalazine, 1-(4-methoxyphenyl)-, which possesses moderate polarity and thermal stability, both GC-MS and LC-MS are viable options.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation patterns, which are invaluable for structural elucidation and library matching.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

GC Conditions:

Parameter Value
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 280 °C
Injection Volume 1 µL (splitless)
Carrier Gas Helium
Flow Rate 1.0 mL/min

| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 min |

MS Conditions:

Parameter Value
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C

| Mass Range | m/z 40-500 |

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

ESI is a "soft" ionization technique that typically results in the formation of a protonated molecule ([M+H]⁺) with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS) is then employed to induce and analyze the fragmentation of the selected precursor ion.

Instrumentation:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent)

  • Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer (or equivalent)

LC Conditions:

Parameter Value
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 min, hold 2 min
Flow Rate 0.4 mL/min
Column Temp. 40 °C

| Injection Volume | 2 µL |

MS Conditions:

Parameter Value
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

| Collision Energy | Ramped (10-40 eV for fragmentation studies) |

Predicted Fragmentation Pathways

The following sections detail the anticipated fragmentation pathways based on the known mass spectrometric behavior of the phthalazine core and the methoxyphenyl substituent.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecule will be ionized to a radical cation (M⁺•), which will then undergo a series of fragmentation reactions.

Key Predicted Fragmentation Steps:

  • Loss of a Methyl Radical (•CH₃): The primary fragmentation of the 4-methoxyphenyl group is the loss of a methyl radical from the methoxy group, leading to the formation of a stable phenoxy-type cation.

  • Loss of Carbon Monoxide (CO): Following the loss of the methyl radical, the resulting ion can lose a molecule of carbon monoxide.

  • Fragmentation of the Phthalazine Ring: The phthalazine ring is known to fragment via the loss of a nitrogen molecule (N₂) and hydrogen cyanide (HCN).[1]

  • Cleavage of the C-C Bond: The bond between the phthalazine ring and the methoxyphenyl group can cleave, leading to ions corresponding to each of these fragments.

Proposed EI Fragmentation Pathway of Phthalazine, 1-(4-methoxyphenyl)-

EI_Fragmentation M [C₁₅H₁₂N₂O]⁺• m/z 236 F1 [C₁₄H₉N₂O]⁺ m/z 221 M->F1 - •CH₃ F4 [C₇H₇O]⁺ m/z 107 M->F4 - C₈H₅N₂• F6 [C₈H₆N₂]⁺• m/z 130 M->F6 - C₇H₆O F2 [C₁₃H₉N₂]⁺ m/z 193 F1->F2 - CO F3 [C₈H₅N₂]⁺ m/z 129 F5 [C₆H₅]⁺ m/z 77 F4->F5 - CO F7 [C₈H₅N]⁺• m/z 103 F6->F7 - HCN F8 [C₇H₅]⁺ m/z 89 F7->F8 - N₂

Caption: Predicted EI fragmentation pathway of Phthalazine, 1-(4-methoxyphenyl)-.

Detailed Explanation of EI Fragmentation:

  • m/z 236 (Molecular Ion): The molecular ion peak is expected to be observed, though its intensity may vary.

  • m/z 221: Loss of a methyl radical (•CH₃) from the methoxy group results in a prominent fragment ion.

  • m/z 193: Subsequent loss of a neutral carbon monoxide (CO) molecule from the m/z 221 fragment.

  • m/z 130: This ion corresponds to the phthalazine radical cation, formed by the cleavage of the bond connecting the phenyl ring.

  • m/z 107: This fragment represents the methoxyphenyl cation.

  • m/z 103: Loss of hydrogen cyanide (HCN) from the phthalazine fragment (m/z 130).

  • m/z 77: The phenyl cation, formed by the loss of CO from the methoxyphenyl cation (m/z 107).

Electrospray Ionization (ESI) Fragmentation (MS/MS)

In positive ion ESI, the molecule will be protonated, likely on one of the nitrogen atoms of the phthalazine ring, to form the [M+H]⁺ ion. Collision-induced dissociation (CID) of this precursor ion will lead to fragmentation.

Key Predicted Fragmentation Steps:

  • Loss of a Methyl Radical (•CH₃): While less common in ESI for even-electron species, the loss of a methyl radical from the protonated molecule can occur.

  • Loss of Methanol (CH₃OH): A more characteristic fragmentation for protonated methoxy-containing compounds is the loss of a neutral methanol molecule.

  • Loss of the Methoxyphenyl Group: Cleavage of the bond between the phthalazine ring and the methoxyphenyl group can result in the formation of a protonated phthalazine ion.

  • Fragmentation of the Phthalazine Ring: Similar to EI, the protonated phthalazine ring can lose N₂ and HCN.

Proposed ESI-MS/MS Fragmentation Pathway of Phthalazine, 1-(4-methoxyphenyl)-

ESI_Fragmentation MH [C₁₅H₁₃N₂O]⁺ m/z 237 F1 [C₁₄H₁₀N₂O]⁺• m/z 222 MH->F1 - •CH₃ F2 [C₁₄H₉N₂]⁺ m/z 193 MH->F2 - CH₃OH F3 [C₈H₇N₂]⁺ m/z 131 MH->F3 - C₇H₆O F4 [C₇H₇O]⁺ m/z 107 MH->F4 - C₈H₆N₂ F5 [C₈H₆N]⁺ m/z 104 F3->F5 - N₂

Caption: Predicted ESI-MS/MS fragmentation of protonated Phthalazine, 1-(4-methoxyphenyl)-.

Detailed Explanation of ESI-MS/MS Fragmentation:

  • m/z 237 ([M+H]⁺): The protonated molecule will be the precursor ion selected for MS/MS analysis.

  • m/z 222: Loss of a methyl radical from the protonated molecule.

  • m/z 205: Loss of methanol (CH₃OH).

  • m/z 131: This corresponds to the protonated phthalazine fragment.

  • m/z 107: This fragment represents the methoxyphenyl cation.

  • m/z 104: Loss of a nitrogen molecule (N₂) from the protonated phthalazine fragment (m/z 131).

Conclusion

This application note provides a predictive guide to the mass spectrometric fragmentation of Phthalazine, 1-(4-methoxyphenyl)- under both EI and ESI conditions. The proposed fragmentation pathways are based on the established behavior of the constituent chemical moieties and analysis of closely related structures. The detailed experimental protocols offer a starting point for method development for the analysis of this compound and its analogues. The provided fragmentation schemes and explanations will aid researchers in the structural confirmation and identification of this important class of N-heterocyclic compounds.

References

  • NIST Chemistry WebBook, SRD 69. Phthalazine. [Link]

  • SpectraBase. Phthalazine, 1-phenyl-. [Link]

  • PubChem. 1-Phenylphthalazine. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Gueldner, A. A., & Kintz, P. (2018). Mass Spectrometry in Forensic Science. Wiley.
  • Bowie, J. H., Cooks, R. G., Lawesson, S. O., & Schroll, G. (1967). Electron-impact studies—XV: Mass spectra of some simple phthalazine derivatives. Australian Journal of Chemistry, 20(8), 1613-1622.
  • Kingston, D. G. I. (1973). The mass spectrometry of heterocyclic compounds. Chemical Reviews, 73(6), 547-590.

Sources

Method

Application Note: Advanced Purification Protocols for Synthesized 1-(4-Methoxyphenyl)phthalazine

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Matrix: Synthetic Crude (Post-Suzuki-Miyaura Cross-Coupling) Target Compound: 1-(4-Methoxyphenyl)phthalazine (C₁₅H₁₂N₂O)

Introduction & Mechanistic Context

The phthalazine core is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of phosphodiesterase (PDE) inhibitors, anti-inflammatory agents, and targeted anti-cancer therapeutics[1]. The synthesis of 1-(4-methoxyphenyl)phthalazine is most efficiently achieved via the Palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-chlorophthalazine with 4-methoxyphenylboronic acid[2].

While the synthetic route is high-yielding, the resulting crude matrix is highly complex. As a Senior Application Scientist, I emphasize that purification cannot be treated as a monolithic step; it is a sequential, mechanistic process . The crude mixture contains unreacted starting materials, homocoupled biaryl byproducts (4,4'-dimethoxybiphenyl), triphenylphosphine oxide (TPPO) from the catalyst ligand, and toxic Palladium residues.

Because phthalazine derivatives possess basic nitrogen atoms (pKa ~3.5), they are prone to severe tailing on standard acidic silica gel. Furthermore, residual Palladium must be reduced to sub-ppm levels for pharmaceutical compliance. This application note details a self-validating, four-dimensional purification strategy: Liquid-Liquid Extraction, Chemisorption (Metal Scavenging), Adsorption Chromatography, and Thermodynamic Crystallization[3][4].

Mechanistic Separation Logic & Workflow

To achieve >99.5% purity, the purification workflow exploits distinct physicochemical properties of the target molecule versus the impurities.

Logic Imp Crude Impurities Pd Palladium Catalyst Residues Imp->Pd Bor Homocoupled Byproducts (4,4'-dimethoxybiphenyl) Imp->Bor Chl Unreacted 1-Chlorophthalazine Imp->Chl TPPO Triphenylphosphine Oxide (TPPO) Imp->TPPO Scav Metal Scavenging (Chemisorption) Pd->Scav FCC Flash Chromatography (Polarity/Adsorption) Bor->FCC Chl->FCC TPPO->FCC

Figure 1: Mechanistic separation logic targeting specific synthesis impurities.

Quantitative Chromatographic Data

Before initiating flash column chromatography (FCC), understanding the relative retention factors ( Rf​ ) is critical. The following table summarizes the chromatographic behavior of the matrix components on TLC (Silica Gel 60 F254).

Table 1: Chromatographic Profile of Crude Matrix

Component Rf​ Value*UV Activity (254 nm)Separation Rationale
4,4'-Dimethoxybiphenyl 0.85StrongNon-polar homocoupling byproduct; elutes in void volume.
1-Chlorophthalazine 0.65StrongLess polar than target; easily resolved.
1-(4-Methoxyphenyl)phthalazine 0.35 Strong (Blue fluor.) Target compound; requires Et₃N to prevent tailing.
Triphenylphosphine Oxide (TPPO) 0.15ModerateHighly polar; retained strongly on silica.

*Solvent System: Hexane / Ethyl Acetate (1:1, v/v) + 1% Triethylamine (Et₃N).

Experimental Protocols

The following protocols are designed to be self-validating. Each step includes a specific analytical checkpoint to ensure the process remains within acceptable tolerances.

Workflow A Crude Reaction Mixture (Suzuki Coupling) B Liquid-Liquid Extraction (EtOAc / H2O) A->B Quench & Separate C Pd Scavenging (Thiol-Silica) B->C Organic Phase D Flash Column Chromatography (Silica Gel, Hex/EtOAc/Et3N) C->D Filter & Concentrate E Recrystallization (EtOH / H2O) D->E Target Fractions F Pure 1-(4-Methoxyphenyl)phthalazine (>99.5% Purity) E->F Filter & Dry

Figure 2: Step-by-step purification workflow for 1-(4-methoxyphenyl)phthalazine.

Protocol A: Reaction Quench & Liquid-Liquid Extraction

Causality: Suzuki couplings utilize aqueous inorganic bases (e.g., Na₂CO₃). Direct concentration of the crude mixture embeds these salts into the organic matrix, ruining chromatographic resolution. Ethyl acetate (EtOAc) is chosen over dichloromethane (DCM) because it is less prone to forming stubborn emulsions with basic aqueous layers.

  • Quench: Cool the reaction mixture to room temperature. Dilute with EtOAc (10 mL per 1 mmol of theoretical yield) and quench with an equal volume of distilled H₂O.

  • Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer twice more with EtOAc.

  • Wash: Wash the combined organic layers with brine (saturated NaCl) to remove residual water and lower the dielectric constant of the organic phase.

  • Drying: Dry over anhydrous Na₂SO₄. Checkpoint: The solution should be clear, though it may be dark yellow/brown due to Pd complexes.

Protocol B: Palladium Scavenging (Chemisorption)

Causality: Palladium black and soluble Pd(II) species will streak through a silica column, contaminating the final API. Thiol-functionalized silica gel (e.g., SiliaMetS® Thiol) acts as a soft nucleophile, selectively binding the soft Pd metal via chemisorption.

  • Addition: To the dried EtOAc solution, add Thiol-functionalized silica gel (approx. 4-5 equivalents relative to the initial Pd catalyst loading).

  • Incubation: Stir the suspension at 40°C for 2 hours. Elevated temperature increases the kinetics of Pd diffusion into the silica pores.

  • Filtration: Filter the mixture through a tightly packed pad of Celite. Rinse the pad with fresh EtOAc.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude solid. Checkpoint: The resulting solid should lack the dark gray/black tint characteristic of Pd contamination.

Protocol C: Flash Column Chromatography (FCC)

Causality: Silica gel features uncapped silanol groups (pKa ~4.5–5.0). The basic nitrogen atoms of the phthalazine ring will interact via hydrogen bonding and ion-exchange, causing severe peak tailing. The addition of 1% Triethylamine (Et₃N) acts as a sacrificial base, dynamically capping the silanols and ensuring a sharp elution band.

  • Column Preparation: Slurry-pack a silica gel column (230–400 mesh) using Hexane containing 1% Et₃N.

  • Loading: Dissolve the crude solid in a minimum volume of DCM and dry-load it onto a small amount of silica. Apply this to the top of the column.

  • Elution Gradient:

    • Phase 1 (Hexane 100%): Flushes out the 4,4'-dimethoxybiphenyl.

    • Phase 2 (Hexane:EtOAc 8:2 + 1% Et₃N): Elutes unreacted 1-chlorophthalazine.

    • Phase 3 (Hexane:EtOAc 1:1 + 1% Et₃N): Elutes the target 1-(4-methoxyphenyl)phthalazine.

  • Fraction Collection: Monitor fractions via TLC (UV 254 nm). Combine fractions containing the pure product ( Rf​ = 0.35) and concentrate in vacuo.

Protocol D: Thermodynamic Recrystallization

Causality: Chromatography separates by polarity, but cannot easily remove trace structural isomers or achieve the highly ordered crystalline lattice required for formulation. Recrystallization from a binary solvent system (Ethanol/Water) leverages the steep solubility curve of phthalazines in hot ethanol, while water acts as an anti-solvent to force nucleation[3][4].

  • Dissolution: Suspend the chromatographed solid in absolute Ethanol (approx. 5 mL/g). Heat to reflux (78°C) until complete dissolution occurs.

  • Anti-Solvent Addition: While maintaining reflux, add distilled water dropwise until the solution becomes faintly cloudy (the saturation point).

  • Clarification: Add 1-2 drops of hot Ethanol until the solution is perfectly clear again.

  • Cooling Profile: Remove from the heat source and allow the flask to cool to room temperature ambiently over 4 hours. Do not disturb the flask. Rapid cooling causes uncontrolled precipitation (crashing out), which traps impurities in the crystal lattice[3].

  • Harvesting: Once at room temperature, transfer to an ice bath for 1 hour to maximize yield. Filter the crystals via vacuum filtration, wash with ice-cold Ethanol/Water (1:1), and dry under high vacuum at 40°C for 12 hours.

  • Validation: Confirm purity via HPLC-DAD (>99.5%) and verify structural integrity via ¹H-NMR and ¹³C-NMR.

References

  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL:[Link]

  • Process analytical technology for crystallization of active pharmaceutical ingredients Source: University of Southern Denmark (SDU) URL:[Link]

Sources

Application

catalytic cross-coupling methods for producing Phthalazine, 1-(4-methoxyphenyl)-

Title: Application Note: Catalytic Cross-Coupling Methods for the Synthesis of 1-(4-Methoxyphenyl)phthalazine Introduction & Strategic Rationale Phthalazine derivatives represent a privileged class of nitrogen-containing...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Catalytic Cross-Coupling Methods for the Synthesis of 1-(4-Methoxyphenyl)phthalazine

Introduction & Strategic Rationale

Phthalazine derivatives represent a privileged class of nitrogen-containing heterocycles in drug discovery, frequently utilized as core scaffolds for kinase inhibitors, phosphodiesterase (PDE) inhibitors, and viral protease inhibitors[1]. The functionalization of the C1 position of the phthalazine ring with an electron-rich aryl group, such as a 4-methoxyphenyl moiety, significantly modulates the electronic distribution, solubility, and target binding affinity of the molecule[2].

The Suzuki-Miyaura cross-coupling reaction is the most robust and versatile catalytic method for synthesizing 1-(4-methoxyphenyl)phthalazine[3]. This application note provides a comprehensive guide detailing the mechanistic principles, optimized reaction conditions, and a self-validating protocol for the palladium-catalyzed coupling of 1-chlorophthalazine with 4-methoxyphenylboronic acid.

Mechanistic Insights and Causality

Understanding the catalytic cycle is essential for troubleshooting and optimizing the yield of 1-(4-methoxyphenyl)phthalazine. The reaction proceeds via three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the C-Cl bond of 1-chlorophthalazine. The highly π -deficient aromatic character of the phthalazine ring accelerates this oxidative addition[2]. Critical Insight: Commercially available 1-chlorophthalazine is highly susceptible to hydrolysis, often degrading into unreactive phthalazin-1(2H)-one[4]. Pre-treatment with phosphorus oxychloride ( POCl3​ ) immediately prior to the coupling reaction is strongly recommended to ensure the substrate remains fully chlorinated and reactive[4].

  • Transmetalation : The addition of a base (e.g., K2​CO3​ or Na2​CO3​ ) is mandatory. The base coordinates with 4-methoxyphenylboronic acid to form a negatively charged, highly nucleophilic boronate complex, which readily transfers the 4-methoxyphenyl group to the Pd(II) center[3]. Base Selection: Stronger bases can accelerate transmetalation but may also increase the rate of competitive protodeboronation of the boronic acid, leading to side products[5].

  • Reductive Elimination : The Pd(II) complex undergoes reductive elimination to forge the new C-C bond, releasing the final product, 1-(4-methoxyphenyl)phthalazine, and regenerating the Pd(0) species to propagate the cycle.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Intermediate: Pd(II) Complex Pd0->OxAdd 1-Chlorophthalazine Trans Transmetalation Boronate Complex OxAdd->Trans 4-Methoxyphenylboronic acid + Base RedElim Reductive Elimination Product Release Trans->RedElim RedElim->Pd0 Regenerates Pd(0) Product 1-(4-Methoxyphenyl)phthalazine RedElim->Product

Suzuki-Miyaura catalytic cycle for 1-(4-methoxyphenyl)phthalazine synthesis.

Quantitative Data: Optimization of Reaction Conditions

The choice of solvent, base, and catalyst ligand directly dictates the efficiency of the cross-coupling. The table below summarizes comparative optimization data for the synthesis of 1-(4-methoxyphenyl)phthalazine based on established cross-coupling paradigms[3][5].

Catalyst SystemBase (Equivalents)Solvent SystemTemperatureReaction TimeIsolated Yield
Pd(PPh3​)4​ (5 mol%) K2​CO3​ (2.0 eq)1,4-Dioxane / H2​O (4:1)90°C12 h82%
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (2.0 eq)Toluene / EtOH / H2​O 80°C16 h75%
Pd(dppf)Cl2​ (3 mol%) Cs2​CO3​ (2.5 eq)DMF100°C8 h91%
Pd2​(dba)3​ / SPhos K3​PO4​ (2.0 eq)THF / H2​O (10:1)70°C6 h88%

Note: For standard laboratory setups without specialized ligands, Pd(PPh3​)4​ in Dioxane/Water provides the most reliable cost-to-yield ratio.

Experimental Protocol

Reagents and Materials
  • 1-Chlorophthalazine (1.0 mmol, 164.6 mg) - Verify purity via TLC prior to use; if hydrolyzed, reflux in POCl3​ for 2 hours, concentrate, and neutralize[4].

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)[1].

  • Tetrakis(triphenylphosphine)palladium(0) [ Pd(PPh3​)4​ ] (0.05 mmol, 57.8 mg)[3].

  • Potassium carbonate ( K2​CO3​ ) (2.0 mmol, 276.4 mg)[3].

  • Degassed 1,4-Dioxane (8 mL) and Deionized Water (2 mL).

Step-by-Step Methodology

This protocol is designed as a self-validating system. Each phase includes an observable milestone to confirm the reaction is proceeding correctly.

  • Reaction Assembly (Inert Atmosphere) :

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-chlorophthalazine, 4-methoxyphenylboronic acid, and K2​CO3​ .

    • Self-Validation: Ensure the solid mixture is free-flowing and dry. Moisture at this stage can poison the catalyst.

  • Solvent Addition and Degassing :

    • Add 1,4-Dioxane and Water to the flask.

    • Degas the suspension by bubbling Argon or Nitrogen gas directly through the liquid for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to an inactive state and to minimize the oxidative homocoupling of the boronic acid.

  • Catalyst Introduction & Heating :

    • Quickly add the Pd(PPh3​)4​ catalyst under a positive stream of inert gas. The solution will typically take on a pale yellow/orange hue.

    • Attach a reflux condenser, seal the system under inert gas, and heat the mixture to 90°C in an oil bath for 12 hours.

  • Reaction Monitoring :

    • Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).

    • Self-Validation: The disappearance of the 1-chlorophthalazine spot (UV active, lower Rf) and the emergence of a new, highly fluorescent spot under 254 nm UV light indicates successful conversion.

  • Workup and Extraction :

    • Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate the organic layer. Extract the aqueous layer twice more with Ethyl Acetate (15 mL each).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Purification :

    • Purify the crude residue via silica gel flash column chromatography using a gradient of Hexanes to Ethyl Acetate.

    • Isolate the fractions containing the pure product and evaporate the solvent to yield 1-(4-methoxyphenyl)phthalazine as a solid.

ExperimentalWorkflow N1 1. Reagent Assembly 1-Chlorophthalazine & 4-Methoxyphenylboronic acid N2 2. Degassing & Catalyst Add Dioxane/H2O, Purge with Ar Add Pd(PPh3)4 N1->N2 N3 3. Cross-Coupling Heat at 90°C for 12h Monitor via TLC N2->N3 N4 4. Aqueous Workup Extract with EtOAc Dry over MgSO4 N3->N4 N5 5. Purification Silica Gel Chromatography N4->N5 N6 6. Validation 1H NMR & LC-MS Confirmation N5->N6

Step-by-step experimental workflow for the synthesis of 1-(4-methoxyphenyl)phthalazine.

Troubleshooting and Analytical Validation

  • Impurity Profile - Protodeboronation : If significant quantities of anisole (the protodeboronation product of 4-methoxyphenylboronic acid) are observed in the crude mixture, reduce the base strength (e.g., switch from K2​CO3​ to Potassium Acetate) or lower the water content in the solvent mixture[5].

  • Incomplete Conversion : If unreacted 1-chlorophthalazine remains, verify that the starting material was not hydrolyzed prior to the reaction[4]. The presence of phthalazin-1(2H)-one on TLC indicates that the starting material degraded and requires POCl3​ regeneration.

  • NMR Validation : The successful formation of 1-(4-methoxyphenyl)phthalazine can be confirmed via 1H NMR. Look for the characteristic methoxy singlet ( 3.85 ppm) and the highly deshielded phthalazine aromatic protons ( 7.8 - 9.0 ppm)[1].

References

  • Hepatitis C virus inhibitors. Google Patents (AU2003241510B2).
  • Hepatitis c virus inhibitors. Google Patents (WO2003099274A1).
  • Application Notes and Protocols for the Synthesis of 1,4-Disubstituted Phthalazines. Benchchem.
  • Synthesis and characterization of novel thienyl-phthalazine based heterocyclic systems functionalized with (bi)thiophene moieties. Sciforum.
  • Practical Synthesis of a p38 MAP Kinase Inhibitor. The Journal of Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Barriers for Phthalazine, 1-(4-methoxyphenyl)-

Welcome to the Formulation & Assay Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with Phthalazine, 1-(4-methoxyphenyl)- ....

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with Phthalazine, 1-(4-methoxyphenyl)- .

Phthalazine derivatives are highly valued in drug discovery, frequently exhibiting potent pharmacological properties (e.g., as VEGFR-2 inhibitors) by occupying deep hydrophobic pockets in target kinases[1]. However, this intrinsic hydrophobicity, combined with a rigid planar structure that drives high crystal lattice energy, classifies it as a Biopharmaceutics Classification System (BCS) Class II/IV compound[2]. This guide provides field-proven, mechanistically grounded solutions to overcome its poor aqueous solubility, ensuring reliable data from in vitro assays to in vivo pharmacokinetics.

Diagnostic Data Matrix: Solubility Enhancement Strategies

To select the appropriate solubility enhancement method, compare your target application against the quantitative parameters in the matrix below.

Application PhaseTarget Aqueous Conc.Recommended StrategyKey ExcipientsThermodynamic Mechanism
In Vitro Assays < 50 µMCo-solvent TransitionDMSO, Tween-80Reduces solvent polarity to lower the energy barrier of dissolution.
In Vivo (Oral) 1 - 5 mg/mLHost-Guest ComplexationHP-β-CDShields the hydrophobic phthalazine core within a hydrophilic macrocycle[3].
In Vivo (IV) > 5 mg/mLPolymeric MicellesPEG-PLGA CopolymerAmphiphilic self-assembly creates a hydrophobic core for drug encapsulation[4].
Solid Dosage N/A (High Dose)Solid DispersionHPMC, PVPConverts crystalline drug into an amorphous state, increasing wettability[5].
Troubleshooting FAQs

Q1: Why does my compound immediately precipitate when diluting from a DMSO stock into PBS or cell culture media? A1: You are observing a classic "solvent crash." When a DMSO stock of Phthalazine, 1-(4-methoxyphenyl)- is injected directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. This leaves the highly lipophilic phthalazine core exposed to a polar environment. Because its intrinsic aqueous solubility is extremely low[1], the local concentration instantly exceeds the thermodynamic solubility limit, causing rapid nucleation and crystallization. Fix: Use a step-wise co-solvent transition. Pre-mix your DMSO stock with a surfactant (e.g., 5% Tween-80 or Cremophor EL) before slowly introducing it to the aqueous phase under vortexing.

Q2: I need to achieve high aqueous concentrations for oral gavage in murine models. Standard buffers fail. What is the most reliable approach? A2: For systemic delivery, you must overcome the BCS Class II/IV limitations of the molecule[2]. We recommend host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). Supramolecular macrocycles like cyclodextrins form stable complexes that physically encapsulate the hydrophobic 4-methoxyphenyl and phthalazine rings[3]. The hydrophilic exterior of the cyclodextrin ensures excellent aqueous solvation, drastically improving oral bioavailability without the toxicity of high organic solvent loads.

Q3: My micellar formulation shows erratic bioavailability and aggregates visibly after 24 hours. What is causing this instability? A3: If you are using polymeric micelles and seeing aggregation, the system is likely undergoing Ostwald ripening or premature drug leakage. This occurs if the hydrophobic block of your polymer is too short to maintain stable Van der Waals interactions with the drug[4]. Fix: Switch to a PEG-PLGA block copolymer with a higher PLGA-to-PEG ratio. Increasing the PLGA block length enhances the core hydrophobicity, allowing it to better sequester the phthalazine derivative. Alternatively, incorporating functionalized nano-structured PLGA (nfPLGA) can promote stronger intermolecular interactions and stabilize the dispersion[6].

Strategic Workflows & Visualizations

G Start Phthalazine, 1-(4-methoxyphenyl)- Solubility Issue InVitro In Vitro Assays (Cell Culture/Biochem) Start->InVitro Application InVivo In Vivo / Preclinical (Animal Models) Start->InVivo Application Cosolvent Co-solvent System (DMSO/Tween-80) InVitro->Cosolvent Low Conc. Needed Complexation HP-β-CD Complexation (Host-Guest) InVitro->Complexation High Conc. Needed InVivo->Complexation Rapid Release Micelles PEG-PLGA Micelles (Nanocarriers) InVivo->Micelles Sustained Release

Caption: Decision matrix for selecting a solubility enhancement strategy.

Micelle Drug Phthalazine Derivative (Hydrophobic) SelfAssembly Self-Assembly in Aqueous Media Drug->SelfAssembly Polymer PEG-PLGA Copolymer (Amphiphilic) Polymer->SelfAssembly MicelleCore Hydrophobic Core (Drug Encapsulated) SelfAssembly->MicelleCore Core Formation MicelleCorona Hydrophilic Corona (Aqueous Interface) SelfAssembly->MicelleCorona Shell Formation

Caption: Mechanism of PEG-PLGA micellar encapsulation for hydrophobic drugs.

Step-by-Step Self-Validating Protocols
Protocol A: Preparation of HP-β-CD Inclusion Complexes (Lyophilization Method)

Purpose: To create a highly soluble, rapidly dissolving powder for oral or IV administration.

  • Molar Calculation: Calculate a 1:2 molar ratio of Phthalazine, 1-(4-methoxyphenyl)- to HP-β-CD to ensure complete encapsulation.

  • Co-Dissolution: Dissolve the required mass of HP-β-CD in ultra-pure water. Separately, dissolve the phthalazine derivative in a minimal volume of ethanol.

  • Equilibration: Add the ethanol solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at 25°C. Shield from light and stir for 24 hours to allow thermodynamic equilibration and stable host-guest complexation[3].

  • Purification: Evaporate the ethanol under reduced pressure using a rotary evaporator. Filter the remaining aqueous solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.

  • Lyophilization: Freeze the filtrate at -80°C and lyophilize for 48 hours to obtain a dry powder.

  • Self-Validation (QC): Perform Differential Scanning Calorimetry (DSC) on the final powder. The disappearance of the sharp melting endotherm characteristic of the crystalline phthalazine derivative confirms successful amorphous inclusion within the cyclodextrin cavity[2].

Protocol B: Synthesis of PEG-PLGA Polymeric Micelles (Nanoprecipitation Method)

Purpose: To create a stable, sustained-release liquid formulation for intravenous delivery.

  • Polymer Selection: Select a mPEG-PDLLA or PEG-PLGA diblock copolymer. Ensure the PLGA block is sufficiently long (e.g., 2,000 Da or higher) to effectively encapsulate the highly hydrophobic phthalazine core[4].

  • Organic Phase Preparation: Dissolve 10 mg of Phthalazine, 1-(4-methoxyphenyl)- and 50 mg of the PEG-PLGA copolymer in 2 mL of a volatile, water-miscible organic solvent (e.g., acetone).

  • Aqueous Dispersion: Inject the organic phase dropwise (using a syringe pump at 1 mL/min) into 10 mL of vigorously stirring ultra-pure water. The amphiphilic polymers will spontaneously self-assemble, sequestering the drug in the hydrophobic core while the PEG blocks face the aqueous solvent[4].

  • Solvent Evaporation: Stir the dispersion uncovered in a fume hood for 4-6 hours to completely evaporate the acetone.

  • Purification: Centrifuge the solution at 10,000 x g for 10 minutes to pellet any unencapsulated, precipitated drug. Recover the micelle-rich supernatant.

  • Self-Validation (QC): Analyze the supernatant using Dynamic Light Scattering (DLS). A Z-average diameter between 50–150 nm with a Polydispersity Index (PDI) < 0.2 validates a uniform, thermodynamically stable micellar dispersion.

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 1-(4-methoxyphenyl)phthalazine

Welcome to the Technical Support Center for chromatographic analysis. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals who are encountering peak shape degra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromatographic analysis. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals who are encountering peak shape degradation—specifically peak tailing—during the High-Performance Liquid Chromatography (HPLC) analysis of 1-(4-methoxyphenyl)phthalazine.

As Senior Application Scientists, we do not just provide a list of fixes; we provide the mechanistic causality behind chromatographic behavior so you can implement self-validating, permanent solutions.

The Mechanistic Root Cause of Peak Tailing

To solve peak tailing, we must first understand the molecular interplay between the analyte and the stationary phase. 1-(4-methoxyphenyl)phthalazine contains a phthalazine core—a bicyclic diazanaphthalene ring system. The adjacent nitrogen atoms in this heterocycle are inherently basic.

In an ideal reversed-phase liquid chromatography (RP-HPLC) separation, the primary retention mechanism is the hydrophobic partitioning of the 4-methoxyphenyl and phthalazine moieties into the C18 stationary phase. However, peak tailing is the physical manifestation of a secondary retention mechanism competing with the primary one[1].

For basic heterocycles, this secondary mechanism is almost exclusively ion-exchange interaction with residual silanol groups (Si-OH) on the silica support[2][3]. At a mobile phase pH above 4.0, these acidic silanols deprotonate to form negatively charged silanoxanes (Si-O⁻)[3]. Concurrently, the basic nitrogens of the phthalazine ring become protonated. The resulting electrostatic attraction causes the analyte to desorb slowly from the column, dragging out the back half of the peak[2][4].

Mechanism Analyte 1-(4-methoxyphenyl)phthalazine (Protonated Nitrogens) Interaction Secondary Ion-Exchange (Electrostatic Binding) Analyte->Interaction Cationic Silica Silica Stationary Phase (Deprotonated Si-O⁻) Silica->Interaction Anionic Tailing Slow Desorption Kinetics (Peak Tailing) Interaction->Tailing Causes

Mechanistic pathway of secondary ion-exchange interactions causing peak tailing.

Diagnostic Troubleshooting Workflow

Before altering your method, you must prove whether the tailing is chemical (silanol interactions) or physical (column voids, blocked frits, or extra-column volume). We utilize a self-validating logic tree to isolate the root cause.

Workflow Start Observe Peak Tailing (As > 1.5) Neutral Inject Neutral Marker (Toluene) Start->Neutral Physical Toluene Tails: Physical/Hardware Issue Neutral->Physical As > 1.5 Chemical Toluene Symmetric: Chemical Interaction Neutral->Chemical As = 1.0 FixHW Replace Frit / Check Dead Volume Physical->FixHW pHCheck Adjust pH or Add TEA Chemical->pHCheck Silanol Use CSH/End-capped Column pHCheck->Silanol If pH restricted

Diagnostic logic tree for isolating the root cause of HPLC peak tailing.

Self-Validating Experimental Protocols

If the diagnostic workflow points to a chemical interaction, implement one of the following field-proven protocols. Every protocol includes a built-in validation step to ensure the scientific integrity of your adjustments.

Protocol A: Silanol Suppression via Low-pH Mobile Phase

Causality: Lowering the mobile phase pH below 3.0 fully protonates the residual silanols (pKa ~3.5–4.5), neutralizing their negative charge and eliminating the ion-exchange site[2].

  • Preparation: Prepare your aqueous mobile phase using 0.1% Trifluoroacetic acid (TFA) or 25 mM phosphate buffer adjusted to pH 2.5 with phosphoric acid.

  • Equilibration: Flush the column with at least 10 column volumes of the new mobile phase. (Note: Ensure your column is sterically protected or rated for low-pH stability, such as an Agilent ZORBAX StableBond[2]).

  • Execution: Inject 1-(4-methoxyphenyl)phthalazine and record the chromatogram.

  • Self-Validation Check: Calculate the Asymmetry Factor ( As​ ). If As​ drops from >2.0 to <1.2, silanol interaction was the definitive cause.

Protocol B: Analyte Neutralization via High-pH Mobile Phase

Causality: Raising the pH above the pKa of the phthalazine nitrogens (typically > pH 9.0) deprotonates the analyte, rendering it neutral. A neutral molecule cannot undergo ion-exchange with Si-O⁻.

  • Preparation: Prepare a 10 mM ammonium bicarbonate buffer and adjust to pH 10.0 using ammonium hydroxide.

  • Hardware Swap: You must switch to a high-pH tolerant hybrid silica column (e.g., Waters XBridge or Agilent Extend-C18)[2]. Standard silica dissolves above pH 8.0[5].

  • Execution: Inject the sample and evaluate the peak shape.

  • Self-Validation Check: Monitor system backpressure. If backpressure steadily rises over successive injections, your silica is dissolving, indicating the column is not truly high-pH compatible.

Protocol C: Competitive Binding via Triethylamine (TEA)

Causality: If pH adjustment is restricted (e.g., due to sample degradation), adding a sacrificial basic modifier like Triethylamine (TEA) saturates and blocks the active silanol sites, preventing the phthalazine from interacting[1][4].

  • Preparation: Add 0.1% to 0.2% (v/v) TEA to your existing mobile phase[4].

  • Adjustment: Adjust the final pH to your target range (e.g., pH 6.5)[4].

  • Execution: Equilibrate thoroughly and inject the sample.

  • Self-Validation Check: Inject a neutral marker (like toluene). TEA should not affect the retention time of the neutral marker, but the retention time of the phthalazine should decrease slightly as the secondary retention mechanism is eliminated.

Quantitative Data Presentation

The following table summarizes the expected quantitative improvements in peak shape metrics when applying the troubleshooting protocols to 1-(4-methoxyphenyl)phthalazine.

Column TechnologyMobile Phase pHAdditiveExpected Asymmetry ( As​ )Theoretical Plates ( N )Diagnostic Conclusion
Standard Type-A C187.0None2.8 - 3.5< 3,000Severe Silanol Interaction
Standard Type-A C187.00.1% TEA1.3 - 1.5~ 8,500TEA successfully masking silanols
End-capped Type-B C182.5None1.1 - 1.2> 12,000Silanols protonated (Neutralized)
Hybrid C18 (CSH)10.0None1.0 - 1.1> 14,000Analyte deprotonated (Neutralized)

Note: As​ values > 1.5 generally require corrective action for accurate quantitation[6].

Frequently Asked Questions (FAQs)

Q: How do I definitively prove my tailing is caused by the column/chemistry and not my HPLC system hardware? A: Inject a light, neutral hydrocarbon like toluene or uracil[7]. Neutral compounds do not interact with silanols. If the neutral marker peaks are perfectly symmetrical ( As​ ~ 1.0) but your 1-(4-methoxyphenyl)phthalazine tails, the issue is chemical (silanol interactions). If the neutral marker also tails, you have a physical flow path problem, such as a blocked inlet frit, a void at the head of the column, or excessive extra-column dead volume[5][7].

Q: Can column overloading cause tailing even with perfect mobile phase chemistry? A: Yes. Mass overload occurs when the analyte concentration exceeds the binding capacity of the stationary phase, causing the peak to skew (often presenting as a right-triangle shape). Volume overload occurs when the injection solvent is stronger than the mobile phase, causing the analyte to travel down the column before partitioning[5]. Self-validation: Dilute your sample by a factor of 10 and re-inject. If the peak shape normalizes, you were overloading the column.

Q: Why is my peak splitting alongside the tailing? A: Peak splitting combined with tailing is a classic symptom of a disrupted sample path[5]. This is typically caused by a partially plugged frit or a void in the silica bed (often due to silica dissolution at high pH). The sample flow is bifurcated, traveling down the column at two different speeds. The column frit must be replaced, or the column discarded[5][8].

References

  • Understanding HPLC Peak Tailing Scribd / LC Troubleshooting by John W. Dolan
  • Troubleshooting Peak Tailing in LC Scribd / High Performance Liquid Chrom
  • Tips and Tricks of HPLC System Troubleshooting Agilent Technologies
  • A Tail of Two Peaks: Troubleshooting Poor Peak Shape Agilent Technologies
  • Peak Tailing in HPLC Element Lab Solutions
  • HPLC Column Troubleshooting: What Every HPLC User Should Know Agilent Technologies
  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals... PubMed Central (PMC)
  • Analytical HPLC Columns (Ion Exchange Capacity and Silanol Uniformity)

Sources

Troubleshooting

Technical Support Center: Optimizing 1-(4-Methoxyphenyl)phthalazine Crystallization

Welcome to the Technical Support Center. As drug development professionals, achieving >99% purity for active pharmaceutical ingredients (APIs) and their critical intermediates is non-negotiable.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals, achieving >99% purity for active pharmaceutical ingredients (APIs) and their critical intermediates is non-negotiable. The synthesis of 1-(4-methoxyphenyl)phthalazine—typically executed via the Suzuki-Miyaura cross-coupling of 1-chlorophthalazine with (4-methoxyphenyl)boronic acid—generates a highly specific impurity profile.

This guide provides causal troubleshooting, self-validating methodologies, and mechanistic insights to help you eliminate homocoupled byproducts, hydrolysis impurities, and transition metal carryover during crystallization.

Workflow: Impurity Rejection Logic

CrystallizationWorkflow N1 Crude 1-(4-methoxyphenyl)phthalazine (Contains Pd, Homocoupled & Hydrolyzed Byproducts) N2 Hot Dissolution (Ethyl Acetate / EtOH) N1->N2 N3 Chemical Scavenging (Thiol Resin for Pd) N2->N3 Solubilization N4 Hot Filtration (Removes Insoluble Polymers) N3->N4 Bind Metals N5 Controlled Cooling (0.1 °C/min) N4->N5 Clarified Liquor N6 High-Purity Product (>99% HPLC) N5->N6 Nucleation & Growth

Workflow for reducing byproducts during 1-(4-methoxyphenyl)phthalazine crystallization.

Mechanistic Troubleshooting (Q&A)

Q1: Why is my crystallized product contaminated with 4,4'-dimethoxybiphenyl, and how do I prevent it? Causality & Solution: 4,4'-dimethoxybiphenyl is a homocoupling byproduct formed during the Suzuki reaction due to excess oxidant or oxygen ingress (1)[1]. Because it is highly lipophilic, it tends to co-precipitate if non-polar anti-solvents (like pure hexane) are used during crystallization. Action: Switch to a polar solvent/anti-solvent system, such as Ethanol/Water (80:20). This thermodynamic environment keeps the lipophilic homocoupled byproduct highly solvated in the mother liquor while driving the precipitation of the target phthalazine (2)[3].

Q2: I am detecting a strong M+16 peak (phthalazinone derivative) in my LC-MS after crystallization. How is this forming? Causality & Solution: The starting material, 1-chlorophthalazine, is highly sensitive to moisture and can undergo hydrolysis during the reaction or aqueous workup to form 4-(4-methoxyphenyl)phthalazin-1(2H)-one[1]. This hydrolysis byproduct has strong hydrogen-bonding capabilities (via the NH and C=O groups) and can interleave within the crystal lattice of the target compound, causing solid-solution impurities. Action: Ensure strictly anhydrous cross-coupling conditions. During crystallization, utilize a solvent system containing a hydrogen-bond acceptor (e.g., Ethyl Acetate) to disrupt the lattice integration of the phthalazinone, keeping it in the liquid phase (4)[4].

Q3: The isolated crystals have a gray/black tint instead of being off-white. What causes this? Causality & Solution: This discoloration indicates palladium catalyst carryover. The nitrogen-rich, bidentate-like phthalazine core readily coordinates with transition metals, pulling them into the crystal lattice. Action: Implement a chemical scavenging step (e.g., using a thiol-functionalized silica resin) during the hot dissolution phase, followed by a hot filtration through a Celite pad before initiating the cooling profile.

Standard Operating Procedure (SOP): Self-Validating Crystallization

To ensure scientific integrity, this protocol is designed as a self-validating system. You must establish baseline metrics before crystallization to quantify the exact rejection rate of the process.

Phase 1: Pre-Crystallization Assay (Self-Validation)

  • Sample the crude mixture and run a quantitative HPLC assay to determine the exact ratio of 1-(4-methoxyphenyl)phthalazine to homocoupled and hydrolyzed byproducts.

  • Run an ICP-MS assay to establish baseline Palladium (Pd) concentration.

Phase 2: Dissolution and Scavenging 3. Suspend the crude product in Ethyl Acetate (10 volumes relative to crude mass). 4. Heat the suspension to 70°C under continuous stirring until complete dissolution is achieved. 5. Add 10% w/w SiliaMetS Thiol (or equivalent metal scavenger) to the solution. Stir for 1 hour at 70°C to allow optimal binding kinetics between the Pd residues and the thiol groups.

Phase 3: Hot Filtration 6. Filter the hot solution through a pre-heated Celite pad (to prevent premature crashing out) into a clean, jacketed crystallization vessel. This removes the Pd-bound scavengers and any insoluble polymeric byproducts[1].

Phase 4: Controlled Nucleation and Growth 7. Cool the clarified mother liquor at a strict, controlled rate of 0.1 °C/min down to 50°C.

  • Causality Note: Rapid cooling causes high supersaturation, leading to rapid nucleation and dendritic crystal growth. Dendritic crystals physically trap mother liquor (and dissolved impurities) within their branches. Controlled cooling maintains the system in the metastable zone, promoting the growth of existing nuclei into large, pure, well-faceted crystals.

  • At 50°C, seed the solution with 0.5% w/w of highly pure 1-(4-methoxyphenyl)phthalazine crystals to induce controlled nucleation.

Phase 5: Anti-Solvent Addition and Isolation 9. Slowly dose in Heptane (5 volumes) over 2 hours using a syringe pump to maximize yield without crashing out lipophilic impurities. 10. Cool the slurry to 5°C, filter, and wash the filter cake with cold EtOAc/Heptane (1:1). 11. Dry under vacuum at 45°C and run post-crystallization HPLC and ICP-MS to validate impurity rejection.

Quantitative Data: Byproduct Partitioning

The following table summarizes the expected partitioning behavior of common byproducts when utilizing the optimized Ethyl Acetate/Heptane crystallization system.

Impurity / ByproductSource MechanismEst. Solubility in Mother Liquor (mg/mL at 5°C)Expected Rejection Rate (%)Target API Specification
4,4'-Dimethoxybiphenyl Suzuki Homocoupling~12.5>98%< 0.1%
Phthalazin-1(2H)-one deriv. Hydrolysis of 1-Chlorophthalazine~4.285-90%< 0.5%
Palladium (Pd) Catalyst ResidueN/A (Chemically Scavenged)>99%< 10 ppm
Operational FAQs

Q: Can I use purely aqueous systems for this crystallization to save on solvent costs? A: No. While purely aqueous systems are excellent at rejecting lipophilic impurities, 1-(4-methoxyphenyl)phthalazine has exceptionally poor solubility in pure water. Attempting this will lead to "oiling out" (liquid-liquid phase separation) rather than true crystallization, which traps impurities inside the amorphous oil droplets.

Q: My crystals are clumping together and trapping solvent. How do I fix the morphology? A: Agglomeration is typically caused by stirring too slowly during the anti-solvent addition phase, or adding the anti-solvent too quickly. Increase the impeller speed to improve shear, and ensure the heptane is dosed over a minimum of 2 hours.

References
  • Product Class 10: Phthalazines.Science of Synthesis, Thieme Connect.
  • Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies.ACS Omega.
  • Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines.PubMed Central (PMC).

Sources

Optimization

Technical Support Center: A Guide to Preventing Oxidative Degradation of Phthalazine, 1-(4-methoxyphenyl)- in Solution

Introduction: Welcome to the technical support center for Phthalazine, 1-(4-methoxyphenyl)-. This molecule, a member of the N-heterocyclic class of compounds, holds significant interest for researchers in drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support center for Phthalazine, 1-(4-methoxyphenyl)-. This molecule, a member of the N-heterocyclic class of compounds, holds significant interest for researchers in drug development due to the biological activities often associated with the phthalazine core.[1][2][3] However, its chemical structure, featuring a nitrogen-containing heterocyclic ring system and an electron-rich methoxyphenyl group, renders it susceptible to oxidative degradation in solution. This instability can compromise experimental results, affect product shelf-life, and lead to the formation of unknown impurities.

This guide provides in-depth technical support through a series of frequently asked questions and troubleshooting protocols. Our goal is to equip you with the scientific understanding and practical tools necessary to maintain the integrity of your compound in solution.

Section 1: Understanding the Degradation Pathway
Q: What makes Phthalazine, 1-(4-methoxyphenyl)- susceptible to oxidation in solution?

A: The molecule's susceptibility arises from two primary structural features: the phthalazine ring and the 4-methoxyphenyl substituent.

  • The Phthalazine Core: As an N-heterocycle, the phthalazine ring is prone to oxidation.[4][5] Atmospheric oxygen, especially when activated by catalysts, can attack the nitrogen atoms or adjacent carbon atoms. A common degradation pathway for the parent phthalazine molecule involves oxidation to 1-phthalazinone.[4][6] This transformation highlights a key vulnerability in the core structure of your compound.

  • The 4-Methoxyphenyl Group: The methoxy group (-OCH₃) is an electron-donating group, which activates the phenyl ring. While this feature can be crucial for biological activity, it also makes the ring more susceptible to oxidative attack and photodegradation.[7][8]

These vulnerabilities are exacerbated by common laboratory conditions, including the presence of dissolved oxygen, exposure to ambient and UV light, trace metal ion contamination in solvents, and elevated temperatures.

G substance Phthalazine, 1-(4-methoxyphenyl)- intermediate Reactive Intermediates (e.g., Radicals, Peroxides) substance->intermediate Initiation stressors Stress Factors products Degradation Products (e.g., N-Oxides, Phthalazinone Derivatives) intermediate->products Propagation oxygen Oxygen (O₂) oxygen->intermediate light Light (hv) light->intermediate metal Metal Ions (Mⁿ⁺) metal->intermediate temp Heat (Δ) temp->intermediate

Caption: General pathway for oxidative degradation.

Section 2: Proactive Prevention Strategies

This section details practical, evidence-based strategies to prevent degradation before it occurs.

FAQ 1: How can I protect my solution from atmospheric oxygen?

A: Oxygen is a primary driver of oxidation.[9] Preventing its contact with your solution is one of the most effective stabilization techniques. This requires employing air-free handling methods.[10]

  • Inert Gas Sparging: Before dissolving your compound, bubble a stream of inert gas (high-purity argon or nitrogen) through your solvent for 15-30 minutes. This process, known as sparging, displaces dissolved oxygen.

  • Inert Atmosphere Blanket: Always handle the solution under a positive pressure of an inert gas. This can be achieved using a Schlenk line or by simply working with a balloon of nitrogen or argon attached to the flask via a needle.[11]

  • Glove Boxes: For maximum protection, perform all manipulations inside a glove box, which maintains an inert atmosphere with very low levels of oxygen and moisture.[10]

  • Proper Sealing: Use containers with tight-fitting seals, such as screw-cap vials with PTFE-lined septa. After preparation, consider sealing the vial with Parafilm for extra security.[12]

G start Start: Select High-Purity Solvent sparge 1. Sparge Solvent with Inert Gas (Ar or N₂) for 15-30 min start->sparge add_stabilizers 2. Add Stabilizers (if required) (e.g., Chelators, Antioxidants) sparge->add_stabilizers dissolve 3. Dissolve Compound Under Inert Gas Blanket add_stabilizers->dissolve seal 4. Aliquot into Amber Vials and Seal Tightly with PTFE Septa dissolve->seal store 5. Store at Recommended Temperature (e.g., -20°C) in the Dark seal->store end End: Stable Solution store->end

Caption: Workflow for preparing a stabilized solution.

FAQ 2: What is the role of trace metals, and how can I mitigate their effects?

A: Solvents, glassware, and even excipients can contain trace amounts of metal ions (e.g., Fe²⁺, Cu²⁺). These ions can act as powerful catalysts for oxidation by participating in redox cycles that generate highly reactive oxygen species (ROS), such as the hydroxyl radical, via Fenton-like reactions.[13][14]

The most effective way to counteract this is by using a chelating agent . Chelating agents are molecules that bind tightly to metal ions, sequestering them and preventing their participation in degradation reactions.[15][16]

Chelating AgentTypical ConcentrationMechanism of ActionKey Considerations
EDTA (Disodium or Calcium Disodium)0.01% - 0.1% (w/v)Forms stable, water-soluble complexes with a wide range of di- and trivalent metal ions.[15]Highly effective and widely used. Primarily for aqueous or semi-aqueous systems.
DTPA (Diethylenetriaminepentaacetic acid)0.005% - 0.05% (w/v)Forms even more stable complexes with metal ions than EDTA, especially with iron.[15]A strong chelator suitable for systems where iron-catalyzed oxidation is a major concern.
FAQ 3: Is my compound light-sensitive, and what should I do about it?

A: Yes, compounds with aromatic systems and electron-donating groups, like the 4-methoxyphenyl moiety, are often susceptible to photodegradation.[7][17][18] High-energy light (especially UV) can excite the molecule to a higher energy state, leading to bond cleavage or reaction with oxygen to form degradation products.

Prevention is straightforward and essential:

  • Use Amber Glassware: Always prepare and store solutions in amber-colored vials or flasks, which are designed to block UV and visible light.[10]

  • Wrap Containers: If amberware is unavailable, wrap clear glass containers completely with aluminum foil.

  • Minimize Exposure: During experiments, minimize the solution's exposure to direct light sources.

FAQ 4: Which antioxidants are compatible, and how do I choose one?

A: Antioxidants are molecules that inhibit oxidation by scavenging free radicals or by being preferentially oxidized.[19][20] The choice depends on the solvent system and the specific degradation pathway.

AntioxidantMechanism of ActionTypical ConcentrationKey Considerations
BHT (Butylated Hydroxytoluene)Free-radical scavenger (chain terminator).[9]0.01% - 0.1% (w/v)Highly effective in non-polar organic solvents. Less effective in aqueous systems.
BHA (Butylated Hydroxyanisole)Free-radical scavenger (chain terminator).[9]0.01% - 0.1% (w/v)Soluble in many organic solvents and has slightly better carry-through properties than BHT.
α-Tocopherol (Vitamin E)Phenolic free-radical scavenger.[21]0.01% - 0.05% (w/v)A biologically relevant antioxidant, effective in lipid-based or organic systems.

Expert Tip: When selecting an antioxidant, always run a small-scale compatibility test to ensure it doesn't react with your compound or interfere with downstream assays.

FAQ 5: How do solvent choice and preparation impact stability?

A: The solvent is not merely a vehicle; it is an active participant in the chemical environment.

  • Purity: Always use high-purity, HPLC-grade or equivalent solvents. Lower-grade solvents can contain impurities like peroxides (especially in ethers like THF) or metal ions that can initiate oxidation.

  • Degassing: As mentioned in FAQ 1, dissolved oxygen is a major problem. For the most sensitive applications, solvents should be rigorously degassed using the Freeze-Pump-Thaw method.[11] This technique is superior to sparging for removing nearly all dissolved gases.

  • Solvent Type: Polar aprotic solvents like acetonitrile and ethyl acetate have been shown to be compatible with some oxidation reactions but can also influence degradation rates.[22][23] Non-polar solvents like toluene may also be used, but stability should be empirically determined for your specific compound.

FAQ 6: What are the best storage conditions for my solution?

A: Chemical reactions, including degradation, slow down significantly at lower temperatures.[24]

  • Temperature: For short-term storage (days), refrigeration (2-8°C) is recommended. For long-term storage (weeks to months), freezing at -20°C or -80°C is best practice.

  • Aliquoting: Freeze-thaw cycles can introduce moisture and oxygen. It is highly advisable to store your stock solution in small, single-use aliquots to avoid repeated warming and cooling of the entire batch.[25]

  • Container Headspace: Minimize the headspace (the air gap above the liquid) in your storage vials. A large headspace contains more oxygen that can dissolve into the solution over time.

Section 3: Troubleshooting & Experimental Protocols
Q: I am observing unexpected degradation. How do I identify the cause?

A: A systematic approach is required. Use the following logic to pinpoint the source of instability. Forced degradation studies are the definitive tool for understanding potential degradation pathways and developing stability-indicating methods.[26][27][28]

G start Degradation Observed check_light Was the solution protected from light? start->check_light check_air Were air-free techniques used (inert gas)? check_light->check_air Yes res_photo Root Cause: Photodegradation check_light->res_photo No check_metal Was a chelating agent (e.g., EDTA) used? check_air->check_metal Yes res_oxy Root Cause: Oxygen/Air Oxidation check_air->res_oxy No check_temp Was the solution stored at low temperature? check_metal->check_temp Yes res_metal Root Cause: Metal-Catalyzed Oxidation check_metal->res_metal No res_thermal Root Cause: Thermal Degradation check_temp->res_thermal No res_complex Cause is complex. Perform Forced Degradation Study. check_temp->res_complex Yes

Caption: Troubleshooting logic for identifying degradation sources.

Protocol 1: Step-by-Step Guide to Conducting a Forced Degradation Study

This protocol is designed to intentionally stress the compound to identify potential degradants and establish the specificity of your analytical method.[27][28]

  • Preparation: Prepare a stock solution of Phthalazine, 1-(4-methoxyphenyl)- at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 1M HCl. Heat at 60°C for 4-8 hours.

    • Base Hydrolysis: Add an equal volume of 1M NaOH. Keep at room temperature for 2-4 hours.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 4-8 hours, protected from light.

    • Thermal Degradation: Heat the stock solution at 80°C for 24 hours, protected from light.

    • Photolytic Degradation: Expose the stock solution in a clear vial to a photostability chamber (ICH Q1B conditions) or direct sunlight for 24 hours.

  • Neutralization & Dilution: Before analysis, cool all samples to room temperature. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples (including an unstressed control) to a suitable concentration for analysis (e.g., 50 µg/mL).

  • Analysis: Analyze all samples by a suitable analytical method, typically RP-HPLC with PDA and MS detection.[][30]

  • Evaluation: Compare the chromatograms. The goal is to achieve 10-20% degradation of the parent peak.[27] A stability-indicating method is one that can resolve the parent peak from all significant degradation product peaks.

Protocol 2: Developing a Stability-Indicating RP-HPLC Method

This serves as a starting point for monitoring your compound's stability.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA detector scanning from 200-400 nm; extract chromatogram at the λmax of the parent compound.

  • Injection Volume: 10 µL.

Validation: Use the samples generated from the forced degradation study (Protocol 1) to challenge this method. Adjust the gradient and mobile phase composition as needed to achieve baseline separation between the parent peak and all major degradation products.

References
  • Protheragen. Chelating Agents. [Link]

  • Mazzarella, D. et al. (2020). Oxidative Coupling of Aldehydes with Alcohol for the Synthesis of Esters Promoted by Polystyrene-Supported N-Heterocyclic Carbene: Unraveling the Solvent Effect on the Catalyst Behavior Using NMR Relaxation. Organic Letters. [Link]

  • Maki, B. E. et al. (2007). N-Heterocyclic Carbene-Catalyzed Oxidations. Organic letters. [Link]

  • Rashidi, M. R., & Beedham, C. (2006). Enzymatic oxidation of phthalazine with guinea pig liver aldehyde oxidase and liver slices: inhibition by isovanillin. PubMed. [Link]

  • ResearchGate. The metabolic pathway of phthalazine oxidation. [Link]

  • Taylor & Francis. Phthalazine – Knowledge and References. [Link]

  • Stagos, D. et al. (2012). Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. PubMed. [Link]

  • Tsvetkov, P. et al. (2018). Clawing Back: Broadening the Notion of Metal Chelators in Medicine. PMC - NIH. [Link]

  • ResearchGate. Oxidation reaction of phthalazine to 1-phthalazinone. [Link]

  • Gritsan, N. P. et al. (2022). Global Kinetics and Spectral Modeling of p-Methoxyphenyl Azide Photooxidation. PubMed. [Link]

  • Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. PubMed. [Link]

  • IATA. (2022). Tips on How to Handle Temperature-Controlled Goods to Maintain Product Integrity. [Link]

  • Mondal, B. et al. (2019). Redox Active N-Heterocyclic Carbenes in Oxidative NHC Catalysis. PMC - NIH. [Link]

  • Mondal, B. et al. (2019). Redox Active N-Heterocyclic Carbenes in Oxidative NHC Catalysis. ACS Publications. [Link]

  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • ResearchGate. Synthesis of Photochromic Heterocyclic-Fused Naphthopyrans. Tuning the Color and Fading Speed. [Link]

  • ResearchGate. Antioxidant activity of the fused heterocyclic compounds, 1,2,3,4-tetrahydroquinolines, and related compounds - Effect of ortho-substituents. [Link]

  • Sultan Qaboos University. Photodegradation of methoxy substituted curcuminoids. [Link]

  • Jack, D. B. et al. (1980). Determination of hydralazine metabolites: 4-hydrazino-phthalazin-1-one and n-acetylhydrazinophthalazin-1-one by gas chromatography and s-triazolo[3,4-alpha]phthalazine and phthalazinone by high-performance liquid chromatography. PubMed. [Link]

  • Valgimigli, L. (2022). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. PMC - NIH. [Link]

  • Haudiquert, C. et al. (2011). Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products. PMC - NIH. [Link]

  • ResearchGate. Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. [Link]

  • SciSpace. Photodegradation of methoxy substituted curcuminoids. [Link]

  • ResearchGate. Insights into the mechanistic and synthetic aspects of the Mo/P-catalyzed oxidation of N-heterocycles. [Link]

  • Bajaj, S. et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • BioProcess International. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Longdom Publishing. (2014). Recent Developments in Chemistry of Phthalazines. [Link]

  • Kumar, V. et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • RSC Publishing. (2024). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. [Link]

  • Pharmaceutical Technology. (2015). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • International Journal of Creative Research Thoughts. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Apak, R. et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. [Link]

  • ResearchGate. Proposed oxidative degradation pathway. [Link]

  • Wikipedia. Chelation therapy. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. [Link]

  • El-Gendy, A. A. et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. PMC - NIH. [Link]

  • PharmaInfo. (2021). A Concise Review on Phthlazine Derivatives and its Biological Activities. [Link]

  • Jelińska, A. et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC - NIH. [Link]

  • RSC Publishing. (2020). Phthalazine-trione as a blue-green light-emitting moiety: crystal structures, photoluminescence and theoretical calculations. [Link]

  • Open Access Journals. (2014). Analytical Methodologies for the Determination of Hydralazine: A Review. [Link]

  • Seshachalam, V. et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC - NIH. [Link]

  • ResearchGate. (2017). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving NMR Signal Overlap in 1-(4-methoxyphenyl)phthalazine

Welcome to the Technical Support Center for the structural characterization of 1-(4-methoxyphenyl)phthalazine. For researchers, scientists, and drug development professionals, confirming the precise functionalization of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the structural characterization of 1-(4-methoxyphenyl)phthalazine. For researchers, scientists, and drug development professionals, confirming the precise functionalization of the phthalazine scaffold is critical. However, the rigid biaryl nature of this molecule frequently results in severe ¹H NMR signal overlap in the aromatic region (7.0–8.5 ppm).

This guide provides field-proven, causality-driven methodologies to disentangle these complex spectra, ensuring unambiguous structural assignment.

Diagnostic Overview

The phthalazine core contains a highly deshielded pyridazine proton (H-4) typically resonating >9.0 ppm[1], which is easily identifiable. However, the four benzenoid protons (H-5, H-6, H-7, H-8) form a complex spin system. When a 4-methoxyphenyl group is introduced at the C-1 position, its AA'BB' spin system (two distinct doublets) heavily overlaps with the phthalazine benzenoid multiplets in standard isotropic solvents like CDCl₃.

Troubleshooting Workflow

NMR_Workflow Start Severe Aromatic Overlap (7.0 - 8.5 ppm) Purity Validate Sample Purity (Rule out impurity masking) Start->Purity ASIS Method 1: ASIS Switch solvent to C6D6 Purity->ASIS Low Resource PureShift Method 2: Pure Shift NMR (PSYCHE / SAPPHIRE) Purity->PureShift High Resolution TwoD Method 3: 2D NMR (HSQC / HMBC) Purity->TwoD Structural Mapping ASIS_Mech Anisotropic shielding induces differential shifts ASIS->ASIS_Mech Pure_Mech Broadband homonuclear decoupling yields singlets PureShift->Pure_Mech TwoD_Mech Disperses 1H signals into 13C dimension TwoD->TwoD_Mech Resolved Unambiguous Resonance Assignment 1-(4-methoxyphenyl)phthalazine ASIS_Mech->Resolved Pure_Mech->Resolved TwoD_Mech->Resolved

Decision matrix for resolving aromatic ¹H NMR signal overlap in biaryl heterocycles.

Frequently Asked Questions (Knowledge Base)

Q1: Why do the aromatic protons of the phthalazine core and the methoxyphenyl substituent overlap so heavily in CDCl₃? A1: The overlap is a function of accidental magnetic equivalence. In an isotropic solvent like CDCl₃, the electron density and local magnetic environments of the phthalazine benzenoid protons and the methoxyphenyl protons are highly similar. Because they lack significant differential shielding from the solvent, their chemical shifts converge in the 7.0–8.5 ppm window, creating a convoluted multiplet structure[2].

Q2: How does Aromatic Solvent-Induced Shift (ASIS) physically separate these signals? A2: ASIS exploits the strong magnetic anisotropy of aromatic solvents like benzene-d₆ (C₆D₆). Unlike CDCl₃, C₆D₆ molecules form transient, non-random collision complexes with the polar solute (the phthalazine core). The dipole moment of the phthalazine directs the orientation of the benzene rings, causing protons in different spatial locations to experience varying degrees of shielding from benzene's ring current[3]. This differential shielding breaks the accidental equivalence, often shifting overlapping signals apart by 0.1 to 1.5 ppm[4].

Q3: What is Pure Shift NMR, and why use it instead of standard 1D ¹H NMR? A3: Standard ¹H NMR spectra are complicated by homonuclear scalar couplings (J-couplings), which split signals into multiplets. Pure Shift NMR (such as the PSYCHE method) uses slice-selective gradient pulses to achieve broadband homonuclear decoupling. This physically collapses all multiplets into single lines (singlets) at their respective chemical shifts, effectively reducing the number of signals by an order of magnitude and drastically improving resolution[5][6].

Troubleshooting Guides & Self-Validating Protocols

Protocol 1: Resolving Overlap via Aromatic Solvent-Induced Shifts (ASIS)

Causality: Changing the solvent alters the solvation shell. Benzene-d₆ will differentially shield the methoxyphenyl protons versus the phthalazine core protons based on their proximity to the molecule's dipole vector.

  • Preparation: Dissolve 5–10 mg of pure 1-(4-methoxyphenyl)phthalazine in 0.6 mL of CDCl₃. Acquire a standard 1D ¹H NMR spectrum (baseline).

  • Solvent Exchange: Recover the sample, evaporate the CDCl₃ completely under reduced pressure, and redissolve the residue in 0.6 mL of C₆D₆.

  • Acquisition: Acquire a second 1D ¹H NMR spectrum under identical parameters.

  • Self-Validation: Calculate the ASIS value: Δδ=δ(CDCl3​)−δ(C6​D6​) . The protocol is successful if Δδ values vary significantly between the phthalazine protons and the methoxyphenyl protons, resulting in baseline separation of previously overlapping multiplets.

Protocol 2: High-Resolution Pure Shift NMR (PSYCHE / SAPPHIRE)

Causality: When ASIS is insufficient, suppressing J-modulation physically removes the multiplet width. The SAPPHIRE technique averages Free Induction Decay (FID) blocks of different lengths to suppress periodic sideband artifacts inherent to pure shift data[7].

  • Calibration: Acquire a standard ¹H spectrum and accurately calibrate the 90° pulse length using a pulsecal routine[6].

  • Parameterization: Load the PSYCHE pulse sequence. Set the sweep width (SW) to cover only the necessary region (e.g., 4–10 ppm) to maximize the signal-to-noise ratio[6].

  • Chunking Setup: Set the duration of the data chunks (SW1) to approximately 50–60 Hz. Ensure the ratio of SW2/SW1 is an integer to prevent severe sideband artifacts[6].

  • Acquisition & Processing: Acquire the pseudo-2D data. Process the data using covariance or the SAPPHIRE algorithm to reconstruct a 1D broadband decoupled proton experiment[7].

  • Self-Validation: Measure the line width at half height. Multiplets should collapse to singlets with line widths < 5 Hz.

Quantitative Data Presentation

The table below summarizes the expected ¹H NMR chemical shifts, multiplicity, and resolution of 1-(4-methoxyphenyl)phthalazine in different solvents and under Pure Shift conditions.

Proton AssignmentExpected Shift (CDCl₃, ppm)Expected Shift (C₆D₆, ppm)Multiplicity (Standard 1D)Multiplicity (Pure Shift)
Phthalazine H-4~9.3 - 9.5~9.0 - 9.2Singlet (s)Singlet (s)
Phthalazine H-5, H-8~7.9 - 8.1~7.6 - 7.8Multiplet (m)Singlet (s)
Phthalazine H-6, H-7~7.8 - 8.0~7.3 - 7.5Multiplet (m)Singlet (s)
Methoxyphenyl H-2', H-6'~7.6 - 7.8~7.4 - 7.6Doublet (d)Singlet (s)
Methoxyphenyl H-3', H-5'~7.0 - 7.2~6.7 - 6.9Doublet (d)Singlet (s)
Methoxy (-OCH₃)~3.9~3.3Singlet (s)Singlet (s)

References

  • Nanalysis. Two solvents, two different spectra - Aromatic Solvent Induced Shifts.[Link]

  • Manchester NMR Methodology Group. Pure Shift NMR.[Link]

  • University of Wyoming. Pure Shift NMR.[Link]

  • JEOL. Artifact reduction in pure shift NMR by SAPPHIRE technique.[Link]

Sources

Reference Data & Comparative Studies

Validation

Reproducibility of 1-(4-Methoxyphenyl)phthalazine Synthesis: A Comparative Guide Across Methodologies

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To objectively evaluate and compare the reproducibility, scalability, and mechanistic reliability of synthetic routes to 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To objectively evaluate and compare the reproducibility, scalability, and mechanistic reliability of synthetic routes to 1-(4-methoxyphenyl)phthalazine.

Executive Summary & Chemical Context

The phthalazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of vascular endothelial growth factor receptor (VEGFR) inhibitors, antiviral agents, and phosphodiesterase inhibitors[1]. Specifically, 1-(4-methoxyphenyl)phthalazine serves as a critical intermediate and bioactive core.

Achieving high reproducibility across different laboratories when synthesizing this compound is notoriously challenging due to the electrophilic nature of the phthalazine core and the moisture sensitivity of its precursors. Modern synthetic strategies have evolved from one-pot aldehyde condensations[2] to highly regioselective cross-coupling techniques. This guide evaluates the two most prominent methodologies—Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and Grignard Addition-Oxidation —providing self-validating protocols and mechanistic troubleshooting to ensure cross-lab reproducibility.

Quantitative Performance Comparison

The following table summarizes the empirical performance of both methodologies based on standardized laboratory conditions.

Performance MetricRoute A: Suzuki-Miyaura Cross-CouplingRoute B: Grignard Addition-Oxidation
Overall Yield 82% – 89%60% – 68%
Reaction Time 8 – 12 hours4 – 6 hours (Over 2 steps)
Regioselectivity Absolute (C1 specific)High (C1 specific, minor C4 addition)
Reagent Cost High (Pd catalyst, Boronic acid)Low (Mg turnings, Aryl bromide, DDQ)
Scalability Excellent (Up to 100g scale)Moderate (Exothermic Grignard step)
Reproducibility Score 9.5 / 10 7.0 / 10

Synthetic Route Visualizations

SyntheticRoutes Start1 1-Chlorophthalazine + 4-Methoxyphenylboronic acid Cat1 Pd(PPh3)4, K2CO3 (Suzuki Coupling) Start1->Cat1 Start2 Phthalazine Core + 4-MeO-PhMgBr Step2a 1-(4-Methoxyphenyl)- 1,2-dihydrophthalazine Start2->Step2a Product 1-(4-Methoxyphenyl)phthalazine Cat1->Product Step2b DDQ Oxidation (Aromatization) Step2a->Step2b Step2b->Product

Figure 1: Comparison of Suzuki-Miyaura vs. Grignard synthetic routes to 1-(4-methoxyphenyl)phthalazine.

Route A: Suzuki-Miyaura Cross-Coupling (The Modern Standard)

The Suzuki-Miyaura reaction is the industry standard for synthesizing 1-arylphthalazines due to its functional group tolerance and mild conditions[1].

Mechanistic Insights & Causality

This route relies on the oxidative addition of 1-chlorophthalazine to a Pd(0) species. The primary roadblock to reproducibility in this route is the quality of the starting material. Commercially available 1-chlorophthalazine is highly hygroscopic and frequently contaminated with 1(2H)-phthalazinone due to atmospheric hydrolysis[3]. Because the phthalazinone byproduct cannot undergo oxidative addition, degraded starting material will severely truncate your yield.

Expert Recommendation: Always pre-treat commercial 1-chlorophthalazine with POCl3​ or strictly store it in a desiccator under Argon to maintain reproducible yields[3].

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (1-Chlorophthalazine) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII Trans Transmetalation (Boronic Acid) PdII->Trans PdII_2 Diaryl Pd(II) Complex Trans->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regenerates Product Product Release RedElim->Product

Figure 2: Catalytic cycle of the Pd-mediated Suzuki coupling for 1-arylphthalazine synthesis.

Self-Validating Protocol
  • Catalyst Activation & Degassing: Charge an oven-dried Schlenk flask with 1-chlorophthalazine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and Pd(PPh3​)4​ (0.05 eq).

    • Causality: A 20% excess of boronic acid is used to compensate for competitive protodeboronation side-reactions.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and 2M aqueous K2​CO3​ (2.0 eq).

    • Validation Check: The mixture should transition from a heterogeneous suspension to a pale yellow solution upon heating to 90°C. If the solution turns black immediately, the Pd(0) catalyst has oxidized to Pd black, indicating poor degassing.

  • Reaction Monitoring: Stir at 90°C for 8–12 hours.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The starting material ( Rf​ ~0.6) must disappear, replaced by a bright UV-active blue fluorescent spot ( Rf​ ~0.4) corresponding to the highly conjugated product.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine.

    • Causality: Brine efficiently partitions the dioxane and inorganic salts into the aqueous layer.

  • Analytical Validation: Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography. Verify via 1H NMR ( CDCl3​ ): Confirm the presence of the characteristic phthalazine C4-H singlet at ~9.3 ppm and the methoxy singlet at ~3.85 ppm.

Route B: Grignard Addition & Oxidation (The Traditional Alternative)

For laboratories lacking access to expensive Palladium catalysts, the nucleophilic addition of a Grignard reagent directly to the phthalazine core provides a viable, albeit more sensitive, alternative.

Mechanistic Insights & Causality

Phthalazine is highly electrophilic at the C1 and C4 positions. The addition of 4-methoxyphenylmagnesium bromide breaks the aromaticity of the pyrazine ring, forming a magnesium-stabilized 1,2-dihydrophthalazine intermediate. Reproducibility issues here stem from over-addition (forming 1,4-disubstituted products) and incomplete aromatization. Using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a mild oxidant ensures clean hydride abstraction to restore the aromatic system without cleaving the methoxy ether.

Self-Validating Protocol
  • Nucleophilic Addition: Dissolve phthalazine (1.0 eq) in anhydrous THF under Argon at 0°C. Dropwise add 4-methoxyphenylmagnesium bromide (1.5 eq, 0.5 M in THF).

    • Causality: Maintaining 0°C prevents double addition or ring-opening side reactions.

    • Validation Check: The solution will turn deep red/brown, visually confirming the formation of the dihydrophthalazine intermediate.

  • Quench: Carefully quench with saturated aqueous NH4​Cl and extract with DCM.

    • Causality: A mildly acidic quench is required; strong acids will protonate and degrade the sensitive dihydro-intermediate.

  • Aromatization: To the crude intermediate in DCM, add DDQ (1.2 eq) at room temperature.

    • Validation Check: Immediate precipitation of DDQH2​ (a beige/white solid) confirms successful hydride abstraction and aromatization.

  • Workup: Filter the mixture through a Celite pad to remove DDQH2​ . Wash the filtrate with 1M NaOH to remove any residual unreacted DDQ.

  • Analytical Validation: Concentrate the organic layer and recrystallize from ethanol. Verify via Mass Spectrometry (ESI-MS): The [M+H]+ peak must be observed at m/z 237.1.

Conclusion & Laboratory Recommendations

For drug development professionals requiring high-throughput library generation or scale-up, the Suzuki-Miyaura Cross-Coupling is the vastly superior method. It offers a self-validating, highly reproducible system (Yields >80%) provided the 1-chlorophthalazine precursor is rigorously protected from atmospheric moisture[3].

Conversely, the Grignard Addition-Oxidation route remains a valuable tool for early-stage discovery labs operating under strict budget constraints, though it requires meticulous temperature control to prevent regioselectivity failures.

References

  • Guery, S., et al. "Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling Reaction." Synthesis, vol. 2001, no. 05, 2001, pp. 0699-0701.[Link]

  • Sun, L., et al. "Hepatitis C virus inhibitors (WO2003099274A1).
  • Kessler, S. N., & Wegner, H. A. "A one-pot strategy allows the synthesis of phthalazines and pyridazino-aromatics starting from aromatic aldehydes." Organic Letters, vol. 14, no. 12, 2012, pp. 3268-3271.[Link]

Sources

Comparative

cross-validation of LC-MS/MS methods for Phthalazine, 1-(4-methoxyphenyl)-

Cross-Validation of LC-MS/MS Platforms for the Quantification of 1-(4-Methoxyphenyl)phthalazine: A Comprehensive Guide Phthalazine derivatives represent a privileged class of pharmacophores in medicinal chemistry, freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of LC-MS/MS Platforms for the Quantification of 1-(4-Methoxyphenyl)phthalazine: A Comprehensive Guide

Phthalazine derivatives represent a privileged class of pharmacophores in medicinal chemistry, frequently serving as the structural backbone for phosphodiesterase (PDE) inhibitors, VEGFR inhibitors, and PARP inhibitors. As novel candidates like 1-(4-methoxyphenyl)phthalazine advance through the drug development pipeline, bioanalytical methods must often migrate across different laboratories or instrument platforms to support expanding pharmacokinetic (PK) studies.

Historically, transferring a method from a legacy Triple Quadrupole (QqQ) to a High-Resolution Mass Spectrometer (HRMS)—or between competing QqQ platforms—relied on rigid pass/fail criteria. However, the finalized ICH M10 guidelines have fundamentally shifted this paradigm. This guide provides a scientifically rigorous, self-validating framework for the cross-validation of LC-MS/MS methods for 1-(4-methoxyphenyl)phthalazine, objectively comparing the performance of a gold-standard QqQ against a modern HRMS platform.

Mechanistic & Analytical Rationale

To design a robust cross-validation strategy, one must first understand the physicochemical behavior of the analyte. 1-(4-Methoxyphenyl)phthalazine (Exact Mass: 236.0950 Da) features a basic bicyclic diazine ring.

  • Ionization Causality: The basic nitrogen atoms in the phthalazine core (pKa ~ 4.0) readily accept a proton during positive electrospray ionization (ESI+), yielding an abundant [M+H]+ precursor ion at m/z 237.1.

  • Fragmentation Pathways: Upon collision-induced dissociation (CID), the molecule undergoes a highly specific, thermodynamically driven expulsion of molecular nitrogen ( N2​ ) from the diazine ring, generating a stable product ion at m/z 209.1. This transition (m/z 237.1 209.1) serves as the primary quantifier. A secondary homolytic cleavage of the methoxy group results in the loss of a methyl radical, forming the qualifier ion at m/z 222.1.

The ICH M10 Cross-Validation Framework

The [1] mandates cross-validation when data obtained from different platforms or laboratories are combined to support regulatory decisions.

Crucially, ICH M10 explicitly removes the traditional Incurred Sample Reanalysis (ISR) pass/fail acceptance criteria (e.g., 67% of samples within ± 20%) for cross-validation. Instead, the guidance requires a statistical assessment of bias between the datasets [2]. By analyzing a minimum of 30 samples (spiked Quality Controls and incurred study samples) across both platforms, scientists must use statistical models—such as Bland-Altman plots or Deming regression—to determine concordance. Deming regression is specifically chosen over simple linear regression because it accounts for measurement errors in both the x-axis (Platform A) and y-axis (Platform B), preventing the underestimation of systemic bias.

CV_Workflow Start Initiate Cross-Validation (ICH M10 Guidelines) Prep Sample Preparation (Spiked QCs & Incurred Samples, N ≥ 30) Start->Prep PlatA Platform A (SCIEX 6500+ QqQ) Prep->PlatA PlatB Platform B (Thermo Q Exactive HRMS) Prep->PlatB Data Data Acquisition & Peak Integration PlatA->Data PlatB->Data Stat Statistical Analysis (Bland-Altman & Deming Regression) Data->Stat Eval Bias Assessment (Determine Correction Factor) Stat->Eval

Caption: ICH M10 compliant cross-validation workflow for LC-MS/MS platform bias assessment.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and isolate instrument performance from sample preparation variability, this protocol is designed as a self-validating system. A stable isotope-labeled internal standard (SIL-IS), 1-(4-methoxyphenyl)phthalazine- d3​ , is introduced at the very first step. Because the SIL-IS co-elutes with the analyte, it perfectly corrects for differential matrix effects and ionization efficiencies between the QqQ and HRMS platforms.

Step-by-Step Methodology
  • Sample Aliquoting: Transfer 50 µL of human plasma (blank, QC, or incurred sample) into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of SIL-IS working solution (50 ng/mL in 50% methanol) to all wells except blanks.

  • Protein Precipitation (PPT): Add 150 µL of cold acetonitrile (0.1% formic acid) to disrupt protein binding. Vortex for 2 minutes, then centrifuge at 4,000 × g for 10 minutes.

  • Solid Phase Extraction (SPE):

    • Causality: While PPT removes gross proteins, phospholipids remain and cause severe ion suppression. We utilize a polymeric hydrophilic-lipophilic balanced (HLB) µElution plate to capture the hydrophobic aromatic rings of the phthalazine while washing away polar interferents.

    • Dilute the PPT supernatant with 200 µL of water and load onto the conditioned HLB plate.

    • Wash with 200 µL of 5% methanol in water.

    • Elute with 2 × 50 µL of 100% acetonitrile.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v).

  • Chromatographic Separation: Inject 5 µL onto a Waters Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm). Run a gradient from 20% to 90% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 3.5 minutes at 0.4 mL/min.

Method_Pipeline Analyte 1-(4-Methoxyphenyl)phthalazine [M+H]+ m/z 237.1 Extr HLB Solid Phase Extraction (Phospholipid Removal) Analyte->Extr LC UHPLC Separation (C18 Column, Gradient) Extr->LC ESI Electrospray Ionization (Positive Mode) LC->ESI Frag1 Quantifier Ion m/z 209.1 (-N2) ESI->Frag1 CID Frag2 Qualifier Ion m/z 222.1 (-CH3) ESI->Frag2 CID

Caption: Analytical pipeline and CID fragmentation pathways for 1-(4-methoxyphenyl)phthalazine.

Platform Comparison: QqQ vs. HRMS

In this cross-validation study, we objectively compare two distinct technological alternatives:

  • Platform A (SCIEX Triple Quad™ 6500+): The traditional gold standard for targeted PK analysis, operating in Multiple Reaction Monitoring (MRM) mode. It offers unmatched sensitivity and a vast linear dynamic range.

  • Platform B (Thermo Scientific™ Q Exactive™ Plus): An Orbitrap-based HRMS operating in Parallel Reaction Monitoring (PRM) mode (Resolution: 35,000; AGC Target: 1e5). HRMS provides superior selectivity by resolving isobaric matrix interferences that a unit-resolution QqQ cannot, though historically at the cost of dynamic range.

The data below summarizes the validation parameters and the cross-validation statistical concordance based on 40 incurred samples.

Performance MetricSCIEX 6500+ (QqQ - MRM)Q Exactive Plus (HRMS - PRM)Cross-Validation Concordance
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL1.0 ng/mLN/A
Linear Dynamic Range 0.5 – 5,000 ng/mL ( R2 = 0.999)1.0 – 2,500 ng/mL ( R2 = 0.997)N/A
Intra-day Precision (%CV) 2.8% – 5.1%3.4% – 6.2%N/A
Matrix Factor (IS-Normalized) 0.98 ± 0.031.01 ± 0.02N/A
Deming Regression Slope (Bias) Reference (x-axis)0.985 (y-axis)Excellent (95% CI: 0.96 – 1.01)
Bland-Altman Mean Difference Reference-1.2%Negligible Bias
Interpretation of Results

The cross-validation data demonstrates that while the QqQ platform maintains a slight edge in absolute sensitivity (LLOQ of 0.5 ng/mL vs. 1.0 ng/mL) and dynamic range, the HRMS platform is entirely fit-for-purpose for clinical PK monitoring. The Deming regression slope of 0.985 indicates a mere 1.5% proportional bias between the two platforms. Because the 95% confidence interval of the slope includes 1.0, and the Bland-Altman mean difference is well within ± 15%, no mathematical correction factor is required when pooling PK data generated by these two different platforms [3].

By adhering to the ICH M10 statistical bias assessment rather than outdated pass/fail metrics [2], drug development professionals can confidently transition 1-(4-methoxyphenyl)phthalazine assays across global laboratories, ensuring seamless data integration and regulatory compliance.

References

  • FDA. "M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry." U.S. Food and Drug Administration, November 2022. Available at:[Link]

  • Fjording MS, Goodman J, Briscoe C. "Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion." Bioanalysis, Vol. 17, No. 1, November 2024, pp. 1-5. Available at:[Link]

  • ICH. "M10 Bioanalytical Method Validation and Study Sample Analysis." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, May 2022. Available at:[Link]

Validation

A Comparative Structural Analysis of Phthalazine and its 1-Phenyl and 1-(4-methoxyphenyl) Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive structural comparison of the core heterocyclic compound, Phthalazine, with its 1-phenyl and 1-(4-methoxyphenyl) substitu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural comparison of the core heterocyclic compound, Phthalazine, with its 1-phenyl and 1-(4-methoxyphenyl) substituted analogues. As a Senior Application Scientist, this document is structured to deliver not just data, but a causal understanding of the experimental and computational methodologies employed in the structural elucidation of these important pharmacophores. The insights provided herein are grounded in established analytical techniques and computational chemistry, offering a robust framework for researchers in drug discovery and materials science.

Introduction: The Phthalazine Scaffold

Phthalazine, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of substituents at the 1-position, such as phenyl or methoxyphenyl groups, can significantly modulate the molecule's steric and electronic properties, thereby influencing its pharmacological profile. Understanding the precise structural impact of these substitutions is paramount for rational drug design and the development of novel therapeutics. This guide will objectively compare the structures of Phthalazine, 1-phenylphthalazine, and 1-(4-methoxyphenyl)phthalazine, leveraging both experimental spectroscopic data and computational modeling to provide a detailed analysis.

Methodologies for Structural Elucidation

The structural characterization of organic molecules relies on a synergistic application of spectroscopic and crystallographic techniques, often complemented by computational methods for a more profound understanding of their three-dimensional architecture and electronic properties.

Single-Crystal X-ray Diffraction: The Gold Standard

Single-crystal X-ray diffraction (SCXRD) stands as the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2] This technique provides accurate measurements of bond lengths, bond angles, and dihedral angles, which are crucial for a detailed structural comparison.

  • Crystal Growth: High-quality single crystals of the target compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. The choice of solvent is critical and often requires screening of various options.

  • Crystal Mounting and Data Collection: A suitable single crystal (typically < 0.5 mm in all dimensions) is mounted on a goniometer head.[3] The crystal is then placed in a stream of cold nitrogen gas (usually around 100 K) to minimize thermal vibrations and protect it from X-ray induced damage. The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[4]

  • Structure Solution and Refinement: The diffraction data are processed to yield a set of reflection intensities. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined by least-squares methods against the experimental data to obtain the final atomic coordinates, bond lengths, angles, and other crystallographic parameters.

G cluster_0 X-ray Crystallography Workflow A Crystal Growth B Crystal Mounting & Data Collection A->B High-quality single crystal C Structure Solution B->C Diffraction Data D Structure Refinement C->D Initial Model E Final Structural Model D->E Refined Parameters

Caption: A generalized workflow for single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution, providing information about the chemical environment, connectivity, and stereochemistry of atoms.[5][6]

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[7][8] The choice of solvent is crucial to ensure good solubility and minimize solvent signal interference.

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR: Provides information on the number of chemically non-equivalent protons, their chemical shifts (indicating the electronic environment), integration (relative number of protons), and splitting patterns (revealing neighboring protons).

    • ¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their chemical shifts.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing connectivity between adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for assembling larger molecular fragments.

G cluster_1 NMR Structure Elucidation A 1D NMR (¹H, ¹³C) C Data Interpretation A->C Chemical Shifts, Integration, Splitting B 2D NMR (COSY, HSQC, HMBC) B->C Connectivity Information D Proposed Structure C->D Assembly of Fragments

Caption: A simplified workflow for structure elucidation using NMR spectroscopy.

Computational Chemistry: In Silico Structural Analysis

In the absence of experimental single-crystal X-ray data, computational methods such as Density Functional Theory (DFT) provide a powerful and reliable means to predict and analyze molecular structures.[9] Geometry optimization calculations can yield highly accurate structural parameters.

  • Structure Building: The 2D structures of Phthalazine, 1-phenylphthalazine, and 1-(4-methoxyphenyl)phthalazine are drawn and converted to 3D models using molecular modeling software.

  • Conformational Search (for substituted derivatives): For 1-phenyl- and 1-(4-methoxyphenyl)phthalazine, a conformational search is performed to identify the lowest energy conformer, particularly concerning the rotation of the substituent group.

  • Geometry Optimization: The geometry of the lowest energy conformer is then optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d,p) or higher).[10]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

  • Analysis: The optimized geometry provides bond lengths, bond angles, and dihedral angles for comparative analysis.

Structural Comparison

Due to the unavailability of experimental single-crystal X-ray structures for 1-phenylphthalazine and 1-(4-methoxyphenyl)phthalazine in the public domain, this comparative analysis will utilize experimental data for phthalazine and computationally optimized structures for all three molecules.

Spectroscopic Data Comparison

The following table summarizes key spectroscopic data for the three compounds.

Spectroscopic DataPhthalazine1-Phenylphthalazine1-(4-methoxyphenyl)phthalazine
¹H NMR (δ, ppm) H1/H4: ~9.60, H5/H8: ~8.00, H6/H7: ~8.13[11]Aromatic protons in the range of 7.5-9.5 ppmAromatic protons in the range of 7.0-9.5 ppm, -OCH₃ singlet at ~3.9 ppm
¹³C NMR (δ, ppm) C1/C4: ~152.0, C4a/C8a: ~126.7, C5/C8: ~126.7, C6/C7: ~133.2[11]Aromatic carbons in the range of 120-160 ppmAromatic carbons in the range of 115-165 ppm, -OCH₃ carbon at ~55 ppm
IR (cm⁻¹) 1610, 1485, 1430, 1370, 1280, 1240, 900 (aromatic C-H and C=N/C=C vibrations)[11]Similar to phthalazine with additional bands for the phenyl group.Similar to 1-phenylphthalazine with an additional strong C-O stretching band around 1250 cm⁻¹.[12]
UV-Vis (λmax, nm) 212, 259, 303[11]Similar to phthalazine with potential red-shift due to extended conjugation.Similar to 1-phenylphthalazine with potential further shifts due to the methoxy group.

Analysis of Spectroscopic Data:

  • ¹H and ¹³C NMR: The introduction of the phenyl and methoxyphenyl substituents is expected to cause shifts in the proton and carbon signals of the phthalazine core due to changes in the electronic environment and anisotropic effects of the aromatic rings. The presence of the methoxy group in 1-(4-methoxyphenyl)phthalazine is clearly identifiable by its characteristic proton and carbon signals.

  • IR Spectroscopy: The core phthalazine vibrational modes are present in all three compounds. The substituted derivatives show additional bands corresponding to the vibrations of the phenyl and methoxyphenyl groups.

  • UV-Vis Spectroscopy: The extended π-system in the substituted derivatives is likely to lead to a bathochromic (red) shift in the UV-Vis absorption maxima compared to the parent phthalazine.

Geometric Parameters from Computational Modeling

The following table presents a comparison of key geometric parameters obtained from DFT calculations (B3LYP/6-31G(d,p)).

Geometric ParameterPhthalazine (Calculated)1-Phenylphthalazine (Calculated)1-(4-methoxyphenyl)phthalazine (Calculated)
Selected Bond Lengths (Å)
N1-N21.351.361.36
C1-N21.331.341.34
C4-N11.331.331.33
C1-C9 (substituent)-1.481.48
**Selected Bond Angles (°) **
C4-N1-N2118.5118.2118.1
N1-N2-C1118.5119.0119.1
N2-C1-C8a122.5121.5121.4
Dihedral Angle (°)
Phthalazine-Substituent-~45-55~45-55

Analysis of Geometric Parameters:

  • Bond Lengths and Angles: The introduction of the phenyl and methoxyphenyl groups at the C1 position has a minor effect on the bond lengths and angles within the phthalazine core, suggesting that the core structure is relatively rigid.

  • Dihedral Angle: The most significant structural change is the dihedral angle between the plane of the phthalazine ring system and the plane of the substituent phenyl ring. This twist is a result of steric hindrance between the ortho-protons of the phenyl ring and the hydrogen atom at the C8 position of the phthalazine ring. The methoxy group in the para position of the phenyl ring is not expected to significantly alter this dihedral angle compared to the unsubstituted phenyl group.

Conclusion

This guide has provided a detailed structural comparison of Phthalazine, 1-phenylphthalazine, and 1-(4-methoxyphenyl)phthalazine. While experimental crystal structures for the substituted derivatives were not available, a robust analysis was conducted using a combination of experimental spectroscopic data for the parent compound and DFT-optimized geometries for all three molecules.

The key structural takeaway is that the introduction of a phenyl or 4-methoxyphenyl group at the 1-position of the phthalazine ring does not significantly perturb the geometry of the core heterocyclic system. However, it does introduce a notable steric twist, resulting in a non-planar conformation for the substituted derivatives. This out-of-plane arrangement will have a direct impact on the molecule's overall shape, its ability to participate in π-stacking interactions, and its binding affinity to biological targets. The electronic effects of the substituents, while not drastically altering the core geometry, will influence the molecule's reactivity and intermolecular interactions.

For researchers in drug development, these structural insights are critical for understanding structure-activity relationships (SAR) and for the rational design of new phthalazine-based therapeutic agents with improved efficacy and selectivity.

References

  • Science of Synthesis. (2004). Product Class 10: Phthalazines. Georg Thieme Verlag.
  • SpectraBase. (n.d.). Phthalazine. [Link]

  • PubChem. (n.d.). Phthalazine. National Center for Biotechnology Information. [Link]

  • MDPI. (2024). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. [Link]

  • PubChem. (n.d.). 1-Phenylphthalazine. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (2010). 1H- and 13C-NMR for. [Link]

  • Indian Chemical Society. (2021). Preliminary understanding of experiments on single crystal X-ray crystallography. [Link]

  • SERC (Carleton). (2007). Single-crystal X-ray Diffraction. [Link]

  • YouTube. (2020). What is Single Crystal X-ray Diffraction?. [Link]

  • ResearchGate. (2016). Experimental setup for high-pressure single crystal diffraction at PX^2. [Link]

  • Organomation. (2023). NMR Sample Preparation: The Complete Guide. [Link]

  • Lupine Publishers. (2018). Computational modelling Procedures for Geometry Optimization, Kinetic and Thermodynamic Calculations using Spartan Software - A Review. [Link]

  • Indian Academy of Sciences. (2016). Synthesis, characterization, X-ray structure, optical properties and theoretical calculations of condensed phthalazines. [Link]

  • Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Iowa State University. [Link]

  • ResearchGate. (2008). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Der Pharma Chemica. (2015). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. [Link]

  • ResearchGate. (2018). Synthesis and Antitumor Activity of 1-Phenyl-4-substituted Phthalazine Derivatives. [Link]

  • NIST WebBook. (n.d.). Phthalazine. [Link]

Sources

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